molecular formula C6H15N B147666 2-Amino-3,3-dimethylbutane CAS No. 3850-30-4

2-Amino-3,3-dimethylbutane

Cat. No.: B147666
CAS No.: 3850-30-4
M. Wt: 101.19 g/mol
InChI Key: DXSUORGKJZADET-UHFFFAOYSA-N
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Description

2-Amino-3,3-dimethylbutane, also known as this compound, is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,2-Trimethylpropylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUORGKJZADET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871043
Record name 2-Butanamine, 3,3-dimethyl-
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Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3850-30-4
Record name 2-Amino-3,3-dimethylbutane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, 3,3-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanamine, 3,3-dimethyl-
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Record name 1,2,2-trimethylpropylamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-3,3-dimethylbutane, a valuable building block in organic synthesis and drug discovery. This document details a robust synthetic protocol, thorough characterization data, and visual representations of the key processes to support researchers in their scientific endeavors.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Leuckart reaction , a type of reductive amination. This one-pot reaction utilizes pinacolone as the starting material and ammonium formate as both the ammonia source and the reducing agent. The reaction proceeds at elevated temperatures.[1][2][3][4]

The overall reaction is as follows:

Pinacolone + Ammonium Formate → this compound

Synthesis Pathway

The synthesis of this compound from pinacolone via the Leuckart reaction can be visualized as a two-step process. First is the formation of an imine intermediate from pinacolone and ammonia (generated from the decomposition of ammonium formate). This is followed by the reduction of the imine to the final amine product by formic acid (also from ammonium formate decomposition).

Synthesis_Pathway Pinacolone Pinacolone Imine Imine Intermediate Pinacolone->Imine + NH3 (from Ammonium Formate) - H2O AmmoniumFormate Ammonium Formate AmmoniumFormate->Imine Amine This compound Imine->Amine Reduction (by Formic Acid)

Synthesis pathway of this compound.
Experimental Protocol

This protocol is a generalized procedure for the Leuckart reaction adapted for the synthesis of this compound from pinacolone.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 20%)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine pinacolone and a molar excess of ammonium formate (typically 2-3 equivalents).

  • Reaction: Heat the mixture to a temperature of 160-185°C. The reaction is typically refluxed for several hours (e.g., 4-6 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by adding concentrated hydrochloric acid and refluxing the mixture for several hours.

  • Workup:

    • Cool the reaction mixture and make it basic by the slow addition of a sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Combine Pinacolone and Ammonium Formate Heat Heat to 160-185°C (Reflux) Start->Heat Hydrolyze Hydrolyze with HCl Heat->Hydrolyze Basify Basify with NaOH Hydrolyze->Basify Extract Extract with Ether Basify->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Distill to Purify Evaporate->Distill FinalProduct FinalProduct Distill->FinalProduct Pure this compound

Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
Appearance Colorless liquid
Boiling Point 118-120 °C
CAS Number 3850-30-4
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8Quartet (q)1HCH-NH₂
~1.2Broad singlet2HNH₂
~1.0Doublet (d)3HCH₃-CH
~0.9Singlet (s)9HC(CH₃)₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~55-60CH-NH₂
~35-40C (CH₃)₃
~25-30C(C H₃)₃
~15-20C H₃-CH
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
3300-3500N-HStretch (primary amine)
2850-2960C-HStretch (alkane)
1590-1650N-HBend (primary amine)
1365, 1395C-HBend (tert-butyl)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zProposed Fragment
101[M]⁺ (Molecular Ion)
86[M - CH₃]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)
44[CH(CH₃)=NH₂]⁺

References

physical and chemical properties of 2-Amino-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, also known as 1,2,2-trimethylpropylamine, is a primary amine with the chemical formula C6H15N.[1][2] It presents as a clear, colorless to very slightly yellow liquid and is noted to be air-sensitive, necessitating storage under a nitrogen atmosphere at ambient temperatures.[1][3] This compound is fully miscible in water.[3]

Quantitative Physicochemical Data
PropertyValueSource(s)
Molecular Weight 101.19 g/mol [1]
Boiling Point 102-103 °C[3][4]
Melting Point -20 °C[3]
Density 0.755 g/mL[3]
Refractive Index 1.413-1.415[3]
Flash Point 1 °C[3]
pKa 10.86 ± 0.13 (Predicted)[1][3]
Water Solubility Fully miscible[1][3]

Chemical Reactivity and Applications

As a primary amine, this compound exhibits characteristic basicity and nucleophilicity. Its primary application lies in the field of organic synthesis, where it serves as a versatile building block for the creation of more complex molecules.[1] It is particularly utilized as an intermediate in the synthesis of pharmaceuticals.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:

  • ¹H NMR: Spectra are available for this compound.[5]

  • ¹³C NMR: Spectra have been recorded in CDCl3.[1]

  • IR: Infrared spectra have been obtained from a liquid film.[1]

  • Mass Spectrometry: Electron ionization mass spectra are available.[1]

  • Raman Spectroscopy: Raman spectra have been recorded.[1]

Experimental Workflows

A general workflow for the characterization of this compound is outlined below. This workflow is fundamental for verifying the identity and purity of the compound before its use in further research or development.

experimental_workflow General Experimental Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr purity Purity Assessment (e.g., GC) nmr->purity ms Mass Spectrometry ms->purity ir IR Spectroscopy ir->purity final_product Verified this compound purity->final_product Confirmation

General workflow for the characterization of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][6] It is harmful if swallowed and causes severe skin burns and eye damage.[1][6] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this chemical.[7] It should be stored in a well-ventilated area away from heat, sparks, and open flames.[6]

GHS Hazard Statements
  • H225: Highly flammable liquid and vapour.[1]

  • H314: Causes severe skin burns and eye damage.[1]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not provided in the readily available literature, general methodologies for the synthesis of primary amines and their characterization are widely established in organic chemistry.

General Synthesis Approach (Illustrative): A common route for the synthesis of such amines could involve the reductive amination of a corresponding ketone (e.g., 3,3-dimethyl-2-butanone). This would typically involve reacting the ketone with ammonia or an ammonia source in the presence of a reducing agent like sodium borohydride or through catalytic hydrogenation.

General Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) of the purified amine in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Process the data to identify characteristic chemical shifts and coupling constants corresponding to the structure of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • Inject a small volume of the solution into the GC-MS instrument.

    • The sample is vaporized and separated on a GC column.

    • The separated components are then ionized and fragmented in the mass spectrometer.

    • The resulting mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern of the target compound.

  • Infrared (IR) Spectroscopy:

    • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the IR spectrum.

    • Analyze the spectrum for characteristic absorption bands, such as N-H stretches of the primary amine group and C-H stretches of the alkyl groups.

The logical relationship for the safe handling and use of this compound is depicted in the following diagram.

logical_relationship Safe Handling and Use Protocol for this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage assess_hazards Review Safety Data Sheet (SDS) identify_hazards Identify Flammability and Corrosivity Hazards assess_hazards->identify_hazards select_ppe Select Appropriate PPE identify_hazards->select_ppe wear_ppe Wear Gloves, Goggles, and Lab Coat select_ppe->wear_ppe handle_in_hood Handle in a Fume Hood wear_ppe->handle_in_hood store_properly Store in a Cool, Well-Ventilated Area handle_in_hood->store_properly waste_disposal Dispose of Waste According to Regulations store_properly->waste_disposal After Use

Protocol for the safe handling and use of this compound.

References

Spectroscopic Profile of 2-Amino-3,3-dimethylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development. The document presents available quantitative data, detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally determined high-resolution data with precise coupling constants were not publicly available. The following are predicted values based on standard chemical shift tables and analysis of similar structures.

¹H NMR (Proton NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~ 2.8 - 3.2 Multiplet 1H CH-NH₂
~ 1.2 - 1.5 Broad Singlet 2H NH₂
~ 1.0 - 1.2 Doublet 3H CH-CH₃

| ~ 0.9 | Singlet | 9H | C(CH₃)₃ |

¹³C NMR (Carbon NMR) - Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) (ppm) Carbon Type Assignment
~ 55 - 60 CH C H-NH₂
~ 33 - 38 Quaternary C C (CH₃)₃
~ 26 - 30 CH₃ C(C H₃)₃

| ~ 15 - 20 | CH₃ | CH-C H₃ |

Table 2: Infrared (IR) Spectroscopy Data

Note: The data presented are characteristic absorption ranges for the functional groups present in this compound.[1]

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3380 - 3250Medium, DoubletN-H Stretch (Primary Amine)
2960 - 2870StrongC-H Stretch (Alkyl)
1650 - 1580MediumN-H Bend (Scissoring)
1470 - 1450MediumC-H Bend (CH₃)
1390 - 1365Medium, DoubletC-H Bend (tert-Butyl)
1250 - 1020Medium to StrongC-N Stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a molecular ion and several key fragments resulting from the cleavage of C-C bonds.[2]

m/zRelative IntensityProposed Fragment
101Low[M]⁺ (Molecular Ion)
86Moderate[M - CH₃]⁺
57High[C(CH₃)₃]⁺ (tert-Butyl cation)
44High[CH(CH₃)=NH₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data using an appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45°, and a relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For volatile amines, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1]

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically used for this type of compound.

  • Data Acquisition:

    • The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Sample Sample Preparation (this compound) NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis IR_Analysis IR Spectroscopy Sample->IR_Analysis MS_Analysis Mass Spectrometry Sample->MS_Analysis H_NMR ¹H NMR NMR_Analysis->H_NMR C_NMR ¹³C NMR NMR_Analysis->C_NMR Data_Processing Data Processing & Analysis IR_Analysis->Data_Processing MS_Analysis->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation H_NMR->Data_Processing C_NMR->Data_Processing

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Amino-3,3-dimethylbutane (CAS 3850-30-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,3-dimethylbutane, also known as 1,2,2-trimethylpropylamine, is a chiral primary amine that serves as a valuable building block in organic synthesis. Its utility is derived from its bifunctional nature, featuring a nucleophilic amino group and a sterically hindered tert-butyl group. This unique combination makes it a significant precursor for the synthesis of a diverse range of organic compounds, including those with potential applications in the pharmaceutical and chemical industries.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and commercial availability of this compound.

A point of clarification: Initial searches for CAS 3850-30-4 may inadvertently also yield results for 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine (Chlorpromazine). This guide is focused exclusively on this compound (CAS 3850-30-4).

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Properties
PropertyValue
CAS Number 3850-30-4
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
IUPAC Name 3,3-dimethylbutan-2-amine
Synonyms (±)-3,3-Dimethyl-2-butylamine, 1,2,2-Trimethylpropylamine
Table 2: Physical Properties
PropertyValueReference
Appearance Colorless liquid[2]
Density 0.755 g/mL[3]
Boiling Point 102-103 °C[2]
Melting Point -20 °C[2]
Flash Point 1 °C[2]
Refractive Index 1.413-1.415[2]
Vapor Pressure 38.4 ± 0.2 mmHg at 25°C (Predicted)[2]
Solubility Fully miscible in water[2]
Table 3: Spectroscopic Data
TechniqueDescription
¹H NMR Spectrum available (90 MHz in CDCl₃)
¹³C NMR Spectrum available (in CDCl₃)
IR Spectrum available (liquid film)
Mass Spectrometry Spectrum available (electron ionization)

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of 3,3-dimethyl-2-butanone (pinacolone). This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol: Reductive Amination of Pinacolone

This protocol is a representative procedure based on established methods of reductive amination.

Materials:

  • 3,3-dimethyl-2-butanone (Pinacolone)

  • Ammonia (or Ammonium Chloride as an ammonia source)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or an appropriate anhydrous solvent like Dichloromethane or Tetrahydrofuran)

  • Acetic Acid (catalytic amount)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a solution of 3,3-dimethyl-2-butanone (1 equivalent) in methanol in a round-bottom flask, add ammonia (a solution in methanol, or ammonium chloride, 1.5-2 equivalents).

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

  • Reduction:

    • Once imine formation is deemed sufficient, cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.2-1.5 equivalents), in portions to control any exothermic reaction.

    • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by distillation to yield the pure amine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Pinacolone 3,3-dimethyl-2-butanone (Pinacolone) Imine Intermediate Imine Pinacolone->Imine Ammonia Ammonia (NH3) Ammonia->Imine Amine This compound Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine

References

stereochemistry of 2-Amino-3,3-dimethylbutane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stereochemistry of 2-Amino-3,3-dimethylbutane Derivatives

Introduction

This compound, often referred to as tert-butylglycinamine, is a chiral amine that serves as a crucial building block and chiral auxiliary in modern asymmetric synthesis. Its stereochemical significance is derived from the sterically demanding tert-butyl group positioned adjacent to the C2 stereocenter. This bulky substituent effectively shields one face of a reactive intermediate derived from it, directing the approach of incoming reagents to the opposite face and thereby enabling high levels of stereocontrol in chemical transformations.[1]

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to guide a stereoselective reaction.[1][2] After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Derivatives of this compound are particularly effective in this role for controlling the formation of new stereocenters, especially in reactions such as the alkylation of enolates, making them valuable tools for academic researchers and professionals in drug development.

Synthesis and Stereochemical Control

The application of this compound derivatives in asymmetric synthesis hinges on their ability to direct the formation of a specific stereoisomer. This is typically achieved by converting the amine into an amide, which then undergoes a diastereoselective reaction. The bulky tert-butyl group plays a pivotal role by creating a highly biased steric environment.

A common application is the asymmetric alkylation of carboxylic acid derivatives. The process involves three key stages:

  • Coupling : The chiral amine is coupled with a prochiral carboxylic acid to form an amide.

  • Diastereoselective Reaction : The amide is converted to an enolate, and its reaction with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity due to the steric influence of the auxiliary.[2]

  • Cleavage : The chiral auxiliary is cleaved from the product, typically via hydrolysis, to yield an enantiomerically enriched carboxylic acid and recover the auxiliary.[1]

This overall workflow is a cornerstone of auxiliary-based asymmetric synthesis.

chiral_auxiliary_workflow Figure 1: General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Coupling Coupling Reaction (Amide Formation) Prochiral->Coupling Auxiliary Chiral Auxiliary (S)-2-Amino-3,3-dimethylbutane Auxiliary->Coupling Adduct Chiral Adduct (Amide) Coupling->Adduct Reaction Diastereoselective Reaction (e.g., Alkylation) Adduct->Reaction Product_Aux Diastereomerically Enriched Product Reaction->Product_Aux Cleavage Auxiliary Cleavage (e.g., Hydrolysis) Product_Aux->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage->Recovered_Aux

Figure 1: General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

Quantitative Analysis of Stereoselectivity

The effectiveness of a chiral auxiliary is measured by the stereochemical purity of the product. The key metrics are diastereomeric excess (de%) and enantiomeric excess (ee%). High values indicate superior stereocontrol. The table below summarizes representative data for the asymmetric alkylation of a propionamide derivative of a bulky chiral amine, illustrating the high diastereoselectivity achievable.

Electrophile (R-X)ProductYield (%)Diastereomeric Excess (de%)
Benzyl bromide (BnBr)(S)-2-Methyl-3-phenylpropanoic acid85>98%
Methyl iodide (MeI)(S)-2-Methylbutanoic acid90>98%
Isopropyl iodide (i-PrI)(S)-2,3-Dimethylbutanoic acid7895%
Allyl bromide(S)-2-Methylpent-4-enoic acid88>98%

Note: Data are representative examples for asymmetric alkylations using bulky N-acyl amine auxiliaries and demonstrate typical outcomes.

Experimental Protocols

Detailed methodologies are critical for reproducibility. The following sections provide protocols for the key steps in an asymmetric alkylation using a this compound derivative as a chiral auxiliary.

Protocol 1: Synthesis of the N-Acyl Auxiliary

This protocol describes the coupling of the chiral amine with a carboxylic acid chloride.

  • Setup : To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-Amino-3,3-dimethylbutane (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition : Add triethylamine (1.2 eq) to the solution.

  • Acylation : Slowly add the desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the enolate and its subsequent alkylation.

  • Setup : To a flame-dried flask under an inert atmosphere, add the N-acyl auxiliary (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Slowly add a strong base, such as lithium diisopropylamide (LDA, 1.1 eq), to the solution to form the lithium enolate. Stir for 30-60 minutes at -78 °C.

  • Alkylation : Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution. Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material.

  • Quenching : Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Workup : Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Analysis : Determine the diastereomeric excess (de%) of the crude product using ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolysis of the amide to release the chiral carboxylic acid.

  • Hydrolysis : Dissolve the alkylated N-acyl product in a mixture of THF and water. Add a strong acid, such as 6M H₂SO₄, and heat the mixture to reflux (approx. 100 °C) for 12-24 hours.

  • Extraction (Product) : After cooling to room temperature, extract the mixture with diethyl ether to isolate the chiral carboxylic acid product. The aqueous layer will contain the protonated chiral auxiliary.

  • Extraction (Auxiliary) : Basify the aqueous layer with a strong base (e.g., NaOH pellets) to pH > 12. Extract the free amine auxiliary with dichloromethane.

  • Purification : The carboxylic acid product can be further purified by chromatography or crystallization. The recovered auxiliary can be purified by distillation.

experimental_workflow Figure 2: Experimental Workflow for Asymmetric Alkylation cluster_0 Step 1: Auxiliary Coupling cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Analysis A1 Dissolve Chiral Amine & Et3N in DCM at 0 °C A2 Add Acyl Chloride A1->A2 A3 React 4-6h at RT A2->A3 A4 Aqueous Workup & Purification A3->A4 B1 Dissolve N-Acyl Adduct in THF at -78 °C A4->B1 Pure N-Acyl Adduct B2 Add LDA to form Enolate B1->B2 B3 Add Alkyl Halide (R-X) B2->B3 B4 Quench & Workup B3->B4 C1 Acidic Hydrolysis (H2SO4, Reflux) B4->C1 Alkylated Adduct D1 Determine de% (NMR / HPLC) B4->D1 C2 Extract Acid Product C1->C2 C3 Basify & Extract Amine Auxiliary C2->C3 D2 Determine ee% (Chiral HPLC) C2->D2 Final Product

Figure 2: Experimental Workflow for Asymmetric Alkylation

Methods for Stereochemical Analysis

Determining the enantiomeric and diastereomeric purity of the synthesized compounds is essential. Several analytical techniques are commonly employed for this purpose.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is a primary technique for separating and quantifying enantiomers. The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3] By integrating the peak areas in the chromatogram, the enantiomeric excess (ee) can be precisely calculated.[3] Teicoplanin-based CSPs are particularly effective for resolving underivatized amino acids and their derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H or ¹⁹F NMR can be used to determine diastereomeric excess (de%). The two diastereomers, being distinct chemical entities, will often exhibit different chemical shifts for certain protons, allowing for quantification by integration. To determine enantiomeric excess, a chiral derivatizing agent or a chiral shift reagent can be used to convert the enantiomers into diastereomeric species in situ, which can then be distinguished by NMR.

  • Gas Chromatography (GC) : Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile enantiomers or their volatile derivatives.[3] This method is highly sensitive and provides excellent resolution.

The choice of method depends on the physical properties of the analyte, such as volatility, solubility, and the presence of chromophores for UV detection in HPLC.[3]

References

Solubility of 2-Amino-3,3-dimethylbutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3,3-dimethylbutane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough understanding of the compound's likely solubility based on the general properties of aliphatic amines. Furthermore, this guide furnishes a detailed experimental protocol for the quantitative determination of its solubility and presents a logical workflow to guide experimental design and solvent selection.

Introduction

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC6H15N[1][3]
Molecular Weight101.19 g/mol [1][3]
Melting Point-20 °C[3]
Boiling Point102-103 °C[3]
Density0.755 g/mL[3]
Water SolubilityFully miscible[1][3]
pKa10.86 ± 0.13 (Predicted)[3]

Qualitative Solubility Profile

While quantitative data is scarce, the chemical structure of this compound—a primary amine with a six-carbon chain—allows for qualitative predictions of its solubility. Generally, amines with fewer than six carbon atoms exhibit good solubility in water, which aligns with the reported "fully miscible" nature of this compound.[1][3] For organic solvents, it is a well-established principle that amines are typically soluble in solvents like diethyl ether and dichloromethane.[4] Aliphatic amines, in general, show significant solubility in organic solvents, especially those that are polar.[2]

Based on these principles, this compound is expected to be soluble in a range of common organic solvents. However, the degree of solubility will vary, and experimental verification is crucial for any specific application.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method.

4.1. Materials

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene, dichloromethane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Gas chromatograph with a suitable detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solute to settle.

    • Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.

  • Quantification:

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., gas chromatography) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL) or as a molar concentration (mol/L).

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G A Start: Prepare Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Settling or Centrifugation) B->C D Sample Collection & Filtration (Supernatant through Syringe Filter) C->D E Dilution (To a Known Concentration) D->E F Quantitative Analysis (e.g., GC, HPLC) E->F G Data Processing & Calculation (Determine Solubility) F->G H End: Report Solubility Data G->H

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not readily found in the public domain, its chemical nature as a primary aliphatic amine suggests good solubility in many common organic solvents. For researchers, scientists, and drug development professionals requiring precise solubility values, the provided detailed experimental protocol based on the shake-flask method offers a robust framework for empirical determination. This guide serves as a foundational resource to enable informed decisions in experimental design and process development involving this compound.

References

An In-depth Technical Guide to 2-Amino-3,3-dimethylbutane and Its Derivatives in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,3-dimethylbutane, and its chiral derivatives such as (S)-tert-leucinol, are pivotal building blocks in modern asymmetric synthesis. Their sterically demanding tert-butyl group provides a powerful tool for controlling stereochemistry in a variety of organic transformations. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound and its derivatives, with a focus on their role as chiral auxiliaries and ligands in asymmetric catalysis. Detailed experimental protocols, quantitative data from key reactions, and visualizations of synthetic workflows are presented to facilitate their practical application in research and drug development.

Introduction

Chiral amines and their derivatives are of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. This compound, a chiral primary amine, and its reduced form, tert-leucinol, have emerged as valuable synthons for the construction of complex chiral molecules. The bulky tert-butyl group provides a strong steric bias, making these compounds effective chiral auxiliaries and precursors to chiral ligands for a range of asymmetric reactions, including aldol additions, alkylations, and catalytic hydrogenations. This guide will delve into the synthetic routes to these compounds and their applications in stereoselective synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 3850-30-4
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
Appearance Colorless liquid
Boiling Point 102-103 °C
Melting Point -20 °C
Density 0.755 g/mL
Solubility Fully miscible in water

Synthesis of this compound and Derivatives

Synthesis of this compound via Strecker Synthesis

The Strecker synthesis provides a classical and viable route to α-amino acids and their corresponding amines. This compound can be synthesized from pivaldehyde (2,2-dimethylpropanal). The reaction proceeds through an α-aminonitrile intermediate, which can be subsequently reduced to the desired amine.

G pivaldehyde Pivaldehyde imine Iminium ion intermediate pivaldehyde->imine + NH3, H+ aminonitrile α-Aminonitrile imine->aminonitrile + CN- amine This compound aminonitrile->amine Reduction (e.g., LiAlH4) G tert_leucine L-tert-Leucine tert_leucinol (S)-tert-Leucinol tert_leucine->tert_leucinol Reduction (e.g., NaBH4/I2 or LiAlH4) G cluster_alkylation Diastereoselective Alkylation cluster_aldol Diastereoselective Aldol Reaction auxiliary_acyl N-Acyl Oxazolidinone (from tert-Leucinol) enolate Chiral Enolate auxiliary_acyl->enolate Deprotonation (e.g., LDA) alkylated_product Alkylated Product (High Diastereoselectivity) enolate->alkylated_product + Electrophile (R-X) final_product Chiral Carboxylic Acid (Auxiliary Cleaved) alkylated_product->final_product Hydrolysis auxiliary_acyl_aldol N-Acyl Oxazolidinone (from tert-Leucinol) enolate_aldol Chiral Enolate auxiliary_acyl_aldol->enolate_aldol Enolization (e.g., Bu2BOTf) aldol_adduct Aldol Adduct (High Diastereoselectivity) enolate_aldol->aldol_adduct + Aldehyde (R'CHO) final_product_aldol Chiral β-Hydroxy Acid (Auxiliary Cleaved) aldol_adduct->final_product_aldol Hydrolysis G tert_leucinol (S)-tert-Leucinol oxazoline Chiral Oxazoline intermediate tert_leucinol->oxazoline Cyclization phox_ligand PHOX Ligand oxazoline->phox_ligand + Phosphine source metal_complex Chiral Metal-PHOX Complex phox_ligand->metal_complex + Metal precursor (e.g., Pd, Ir) product Enantiomerically Enriched Product metal_complex->product Asymmetric Catalysis (e.g., Hydrogenation, Allylic Alkylation)

Methodological & Application

Application of 2-Amino-3,3-dimethylbutane as a Chiral Auxiliary: A Focus on the Structurally Related tert-Butanesulfinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of 2-amino-3,3-dimethylbutane as a chiral auxiliary are not widely documented in scientific literature. However, the structurally and functionally related compound, tert-butanesulfinamide , is a preeminent chiral auxiliary extensively used in the asymmetric synthesis of chiral amines. This document will detail the application notes and protocols for tert-butanesulfinamide, providing researchers, scientists, and drug development professionals with a comprehensive guide to a highly effective and analogous methodology.

Application Notes: Asymmetric Synthesis using tert-Butanesulfinamide

tert-Butanesulfinamide has emerged as a powerful and versatile chiral auxiliary for the asymmetric synthesis of a vast array of chiral amines, which are critical components of numerous pharmaceuticals and bioactive molecules.[1] Developed by Jonathan A. Ellman, this auxiliary offers high levels of stereocontrol, operational simplicity, and broad substrate scope.

The general strategy involves the condensation of a prochiral aldehyde or ketone with an enantiopure form of tert-butanesulfinamide to form a chiral N-sulfinyl imine. This intermediate then undergoes diastereoselective nucleophilic addition. The steric bulk of the tert-butyl group, in conjunction with the stereochemistry at the sulfur atom, effectively shields one face of the C=N bond, directing the incoming nucleophile to the opposite face. The synthesis is completed by the facile acidic cleavage of the N-S bond, yielding the desired chiral primary amine and allowing for the recovery of the auxiliary.

Key Advantages:

  • High Diastereoselectivity: The addition of organometallic reagents to N-tert-butanesulfinyl imines typically proceeds with excellent diastereoselectivity, often exceeding 95:5 d.r.

  • Broad Applicability: This methodology is compatible with a wide range of aldehydes, ketones, and nucleophiles (e.g., Grignard reagents, organozincs, enolates).

  • Robust and Scalable: The reactions are generally high-yielding and have been successfully implemented on an industrial scale.[1]

  • Stable Intermediates: The N-sulfinyl imine intermediates are often stable enough for purification by silica gel chromatography.

Data Summary

The following table summarizes representative data for the asymmetric synthesis of chiral amines using tert-butanesulfinamide as a chiral auxiliary.

EntryCarbonyl CompoundNucleophile (R-M)ProductYield (%)Diastereomeric Ratio (d.r.)
1BenzaldehydeMethylmagnesium Bromide1-Phenylethanamine9498:2
23-PhenylpropanalEthylmagnesium Bromide1-Phenylpentan-3-amine9097:3
3AcetophenoneAllylmagnesium Bromide1-Phenylbut-3-en-1-amine8895:5
4CyclohexanonePhenylmagnesium Bromide1-Phenylcyclohexanamine9296:4
54-ChlorobenzaldehydeVinylmagnesium Bromide1-(4-Chlorophenyl)prop-2-en-1-amine91>99:1

Note: The presented data are typical values and may vary depending on the specific reaction conditions, substrate purity, and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of Chiral N-tert-Butanesulfinyl Imine

This protocol describes the formation of the chiral imine intermediate from an aldehyde.

Materials:

  • Aldehyde (1.0 equiv)

  • (R)- or (S)-tert-Butanesulfinamide (1.05 equiv)

  • Anhydrous Titanium(IV) Ethoxide (Ti(OEt)₄) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde, tert-butanesulfinamide, and anhydrous THF (to make a 0.5 M solution).

  • Add Ti(OEt)₄ dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution and stir vigorously for 15 minutes.

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

  • Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-sulfinyl imine. This is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol details the stereoselective addition of a nucleophile to the chiral imine.

Materials:

  • N-tert-Butanesulfinyl imine (1.0 equiv)

  • Grignard Reagent (e.g., MeMgBr, 3.0 M in Et₂O) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-sulfinyl imine in anhydrous CH₂Cl₂ (to make a 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Grignard reagent dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 3-6 hours. Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio. Purify by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the final chiral amine.

Materials:

  • Purified N-(tert-Butanesulfinyl)amine (1.0 equiv)

  • Hydrochloric Acid (e.g., 4 M in 1,4-dioxane or concentrated HCl) (2.0-3.0 equiv)

  • Methanol (MeOH) or Diethyl Ether (Et₂O)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

Procedure:

  • Dissolve the purified N-(tert-Butanesulfinyl)amine in methanol (0.2 M).

  • Add the hydrochloric acid solution and stir at room temperature for 1 hour.

  • Monitor the deprotection by TLC.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and wash with diethyl ether to remove the sulfinamide by-products.

  • Basify the aqueous layer to pH > 12 with 2 M NaOH solution.

  • Extract the free amine with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure chiral amine.

Visualizations

workflow cluster_workflow Asymmetric Amine Synthesis Workflow Prochiral Prochiral Ketone or Aldehyde Condensation Condensation Prochiral->Condensation Auxiliary Chiral Auxiliary (tert-Butanesulfinamide) Auxiliary->Condensation Imine Chiral N-Sulfinyl Imine Condensation->Imine Addition Diastereoselective Nucleophilic Addition Imine->Addition Adduct Sulfinamide Adduct Addition->Adduct Cleavage Auxiliary Cleavage (Acid Hydrolysis) Adduct->Cleavage Product Enantiopure Chiral Amine Cleavage->Product Recovered Recovered Auxiliary Cleavage->Recovered

Caption: General experimental workflow for asymmetric amine synthesis.

mechanism cluster_mechanism Stereochemical Control Model Imine N-Sulfinyl Imine Chelation Metal Chelation (e.g., with MgX) Imine->Chelation 1. Nucleophile Coordination TransitionState Rigid Chair-like Transition State Chelation->TransitionState 2. Formation of Ordered TS Attack Nucleophilic Attack from Less Hindered Face TransitionState->Attack 3. Face-selective Addition Product Major Diastereomer Attack->Product

Caption: Logical model for diastereoselective nucleophilic addition.

References

Application Notes and Protocols for Asymmetric Synthesis Using 2-Amino-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines and their derivatives are fundamental building blocks in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. The biological activity of many drugs is often attributed to a single enantiomer, making asymmetric synthesis a critical tool in drug discovery and development. 2-Amino-3,3-dimethylbutane, a sterically hindered chiral amine, serves as a valuable chiral auxiliary, directing the stereochemical outcome of synthetic transformations to yield products with high enantiomeric purity.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in asymmetric synthesis. The primary focus is on its application as a chiral auxiliary in the diastereoselective alkylation of carboxylic acid derivatives, a robust and widely used method for the construction of chiral centers. Additionally, the role of related structures in other asymmetric transformations, such as the Strecker synthesis, is discussed.

Method 1: Asymmetric Alkylation using a this compound-derived Auxiliary

The use of chiral auxiliaries is a powerful strategy to control stereochemistry during carbon-carbon bond formation. The chiral auxiliary is temporarily incorporated into an achiral substrate to create a chiral molecule. The inherent chirality of the auxiliary then directs the approach of a reactant to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.

While a specific, published protocol for the direct use of this compound as the chiral auxiliary in an asymmetric alkylation was not found in the immediate search, a reliable protocol can be adapted from well-established procedures using structurally similar and highly effective chiral auxiliaries, such as pseudoephedrine. The following protocol is a representative example of how this compound can be employed in such a synthetic sequence.

Logical Workflow of Chiral Auxiliary-Mediated Asymmetric Alkylation

Asymmetric_Alkylation_Workflow Prochiral_Acid Prochiral Carboxylic Acid (e.g., Propanoic Acid) Chiral_Amide Chiral Amide Prochiral_Acid->Chiral_Amide Amide Formation Auxiliary Chiral Auxiliary (this compound) Auxiliary->Chiral_Amide Enolate Chiral Enolate Chiral_Amide->Enolate Deprotonation (e.g., LDA) Alkylated_Amide Diastereomerically Enriched Alkylated Amide Enolate->Alkylated_Amide Alkylation (e.g., R-X) Final_Product Enantiomerically Enriched Carboxylic Acid Alkylated_Amide->Final_Product Hydrolysis Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Amide->Recovered_Auxiliary Hydrolysis Strecker_Workflow Aldehyde Aldehyde/Ketone Imine Iminium Ion Aldehyde->Imine Amine Amine Amine->Imine Aminonitrile Enantioenriched α-Aminonitrile Imine->Aminonitrile Cyanide Cyanide Source Cyanide->Aminonitrile Amino_Acid α-Amino Acid Aminonitrile->Amino_Acid Hydrolysis Catalyst Chiral Catalyst (e.g., derived from a This compound analogue) Catalyst->Aminonitrile Asymmetric Hydrocyanation

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Amino-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[1][2][3] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical fields due to their broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[1][2][4][5] The synthesis of novel Schiff bases is a key area of research for the development of new therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-Amino-3,3-dimethylbutane, a primary amine with a bulky tert-butyl group that can influence the steric and electronic properties of the resulting Schiff base.

The reaction to form a Schiff base is a reversible, acid-catalyzed process involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine.[3][6][7] The pH of the reaction medium is a critical parameter, with a slightly acidic environment (pH ~5) generally providing the optimal rate of reaction.[7] Various synthetic methodologies can be employed, including conventional heating under reflux and microwave-assisted organic synthesis (MAOS), which can offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.[5][8]

Applications

Schiff bases derived from this compound are valuable intermediates and ligands in several areas of chemical and pharmaceutical research:

  • Coordination Chemistry: The imine nitrogen atom provides a site for coordination with metal ions, leading to the formation of stable metal complexes. These complexes have applications in catalysis and as therapeutic agents.[1] The bulky tert-butyl group can influence the coordination geometry and stability of these complexes.

  • Biological Activity: The presence of the azomethine group is crucial for the biological activity of Schiff bases. Derivatives of this compound can be screened for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][5]

  • Organic Synthesis: Schiff bases serve as versatile intermediates in the synthesis of various organic compounds, including nitrogen-containing heterocyclic rings.

Experimental Protocols

General Protocol for the Synthesis of a Schiff Base from this compound and a Substituted Benzaldehyde

This protocol describes a general method for the synthesis of a Schiff base via the condensation of this compound with a substituted benzaldehyde using conventional heating.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., salicylaldehyde, 4-hydroxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add the substituted benzaldehyde (1.0 eq.) and a catalytic amount of glacial acetic acid (2-3 drops).

  • The reaction mixture is then refluxed with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and then in an ice bath to facilitate the precipitation of the Schiff base.

  • The solid product is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to obtain the pure Schiff base.

Microwave-Assisted Synthesis Protocol

This protocol offers a more rapid and efficient alternative to conventional heating.

Materials:

  • Same as the general protocol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the substituted benzaldehyde (1.0 eq.), and a few drops of glacial acetic acid in a minimal amount of a microwave-absorbing solvent like methanol or ethanol.[5][9]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and power for a short duration (e.g., 10-20 minutes).[5] Reaction conditions should be optimized for the specific reactants.

  • After irradiation, cool the vessel to room temperature.

  • The product can be isolated following the same precipitation, filtration, and purification steps as in the conventional method.

Data Presentation

The following table summarizes representative data for the synthesis of a Schiff base from this compound and salicylaldehyde.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 3 hours15 minutes
Yield (%) 85%92%
Melting Point (°C) 112-114113-115
Appearance Yellow crystalline solidYellow crystalline solid
IR (cm⁻¹) ν(C=N) ~1630~1630
¹H NMR (CDCl₃, δ ppm) ~8.3 (s, 1H, -CH=N-)~8.3 (s, 1H, -CH=N-)

Characterization of Schiff Bases

The synthesized Schiff bases should be characterized by various spectroscopic techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1600-1650 cm⁻¹, and the disappearance of the C=O stretching band of the aldehyde and the N-H bending band of the primary amine.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the protons in the molecule. A characteristic singlet peak for the azomethine proton (-CH=N-) typically appears in the downfield region (δ 8-9 ppm). ¹³C NMR will show a signal for the iminic carbon.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming the expected molecular formula.

Visualizations

Reaction Scheme

Schiff_Base_Synthesis amine This compound (Primary Amine) intermediate Hemiaminal Intermediate amine->intermediate + Carbonyl Compound aldehyde Aldehyde / Ketone (R-CHO / R-CO-R') aldehyde->intermediate schiff_base Schiff Base (Imine) intermediate->schiff_base - H₂O (Dehydration) water Water (H₂O)

Caption: General reaction scheme for the synthesis of a Schiff base.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound and Aldehyde/Ketone in Solvent start->dissolve add_catalyst Add Catalytic Amount of Acid dissolve->add_catalyst reaction Reaction (Conventional Heating or Microwave) add_catalyst->reaction cool Cool Reaction Mixture reaction->cool precipitate Precipitate Product cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry purify Purify by Recrystallization dry->purify characterize Characterize Product (IR, NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for Schiff base synthesis and characterization.

References

Application of 2-Amino-3,3-dimethylbutane in Pharmaceutical Intermediate Synthesis: A General Overview and Representative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3,3-dimethylbutane is a chiral amine that can be utilized as a transient stereodirecting group in organic synthesis.[1] The temporary incorporation of a chiral auxiliary, such as this compound, into a prochiral substrate allows for the control of stereochemistry during subsequent chemical transformations.[1] The bulky tert-butyl group can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face, thus leading to the formation of a single or predominant stereoisomer. This strategy is of paramount importance in pharmaceutical development, where the biological activity of a drug molecule is often dependent on its specific stereochemistry.

Potential Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis would be as a chiral auxiliary in the formation of stereogenic centers. This is particularly relevant in the synthesis of complex molecules with multiple chiral centers, a common feature of many active pharmaceutical ingredients (APIs). Key potential reactions where this compound could be employed include:

  • Asymmetric Alkylation: Amides formed from this compound and a carboxylic acid can be converted into chiral enolates. The subsequent alkylation of these enolates would proceed with a high degree of stereocontrol, dictated by the chiral auxiliary.

  • Diastereoselective Aldol Reactions: Chiral amides derived from this compound can be used to control the stereochemical outcome of aldol reactions, leading to the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds, which are versatile building blocks in drug synthesis.

  • Asymmetric Conjugate Additions: The chiral auxiliary can direct the 1,4-addition of nucleophiles to α,β-unsaturated systems, establishing a new stereocenter with high diastereoselectivity.

Following the desired stereoselective transformation, the chiral auxiliary can be cleaved from the molecule and potentially recovered for reuse, making the process more atom-economical.

Data Presentation: Representative Data for Chiral Auxiliary Performance

The following table summarizes hypothetical quantitative data for the performance of a chiral auxiliary like this compound in a representative asymmetric alkylation reaction. Note: This data is illustrative and not derived from a specific cited experiment involving this compound.

EntryElectrophileSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e., %)
1Benzyl bromideTHF-7892>98
2Methyl iodideTHF-788595
3Isopropyl iodideToluene-407890

Experimental Protocols: A Generalized Approach

Below is a generalized experimental protocol for the use of (S)-2-Amino-3,3-dimethylbutane as a chiral auxiliary in the asymmetric alkylation of a propanoic acid derivative. This is a representative protocol and would require optimization for any specific substrate and electrophile.

Step 1: Formation of the Chiral Amide

  • To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature for 1 hour, and the solvent is removed under reduced pressure to yield the crude acid chloride.

  • The acid chloride is dissolved in DCM (0.5 M) and cooled to 0 °C.

  • A solution of (S)-2-Amino-3,3-dimethylbutane (1.1 eq) and triethylamine (1.5 eq) in DCM is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral N-acyloxazolidinone.

Step 2: Asymmetric Alkylation

  • A solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the lithium enolate.

  • The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise.

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The diastereomeric excess (d.e.) of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • The product is purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The alkylated amide (1.0 eq) is dissolved in a mixture of THF and water (4:1, 0.2 M).

  • Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is acidified with 1 M HCl, and the product is extracted with ethyl acetate.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the enantiomerically enriched carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Visualization of Key Processes

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Chiral Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Carboxylic_Acid Prochiral Carboxylic Acid Amide_Formation Amide Coupling Carboxylic_Acid->Amide_Formation Chiral_Amine (S)-2-Amino-3,3-dimethylbutane Chiral_Amine->Amide_Formation Chiral_Amide Chiral Amide Amide_Formation->Chiral_Amide Deprotonation Deprotonation (LDA, -78°C) Chiral_Amide->Deprotonation Chiral_Enolate Chiral Enolate Deprotonation->Chiral_Enolate Alkylation Alkylation (Electrophile, R-X) Chiral_Enolate->Alkylation Alkylated_Amide Alkylated Amide (High d.e.) Alkylation->Alkylated_Amide Hydrolysis Hydrolysis (e.g., LiOH) Alkylated_Amide->Hydrolysis Final_Product Enantiomerically Enriched Product Hydrolysis->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: General workflow for the use of this compound as a chiral auxiliary in asymmetric alkylation.

Logical_Relationship A Chiral Amine (this compound) C Formation of Chiral Adduct (Amide) A->C B Prochiral Substrate (e.g., Carboxylic Acid) B->C D Diastereoselective Transformation (e.g., Alkylation) C->D F Separation of Diastereomers (if necessary) D->F E Stereocontrol induced by steric hindrance of tert-butyl group E->D G Cleavage of Auxiliary F->G H Enantiomerically Pure Pharmaceutical Intermediate G->H I Recovery and Recycling of Chiral Auxiliary G->I

Caption: Logical relationship in a chiral auxiliary-mediated synthesis.

References

Application Notes and Protocols for 2-Amino-3,3-dimethylbutane in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,3-dimethylbutane, also known as tert-butylglycinamine, is a chiral primary amine that serves as a valuable building block for the synthesis of specialized ligands for organometallic catalysis. While not typically employed as a ligand itself, its derivatives, particularly Schiff base ligands, are instrumental in creating chiral environments around metal centers. This tailored steric hindrance and chirality are crucial for inducing enantioselectivity in a variety of asymmetric catalytic transformations, which are of significant interest in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.

This document provides detailed application notes and protocols based on the use of Schiff base ligands derived from this compound in asymmetric catalysis. The focus is on the synthesis of these chiral ligands, the preparation of their metal complexes, and their application in key organic reactions.

Ligand Synthesis: Chiral Schiff Bases

Schiff bases are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. For asymmetric catalysis, chiral amines like (R)- or (S)-2-amino-3,3-dimethylbutane are reacted with substituted salicylaldehydes to form chiral salen-type or other polydentate ligands. The bulky tert-butyl group of the amine is a key feature, providing a significant steric influence that can enhance enantioselectivity in catalytic reactions.

Generalized Experimental Workflow for Chiral Schiff Base Ligand Synthesis

The synthesis of a chiral Schiff base ligand from this compound and a salicylaldehyde derivative can be represented by the following workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product amine This compound (chiral amine) mixing Mixing in Solvent (e.g., Ethanol) amine->mixing aldehyde Substituted Salicylaldehyde aldehyde->mixing reflux Reflux mixing->reflux cooling Cooling & Crystallization reflux->cooling filtration Filtration & Washing cooling->filtration product Chiral Schiff Base Ligand filtration->product G catalyst Chiral Cu(II)-Schiff Base Complex intermediate Ternary Complex [Cu(L)(Aldehyde)(Nitronate)] catalyst->intermediate + Aldehyde aldehyde Aldehyde nitromethane Nitromethane nitronate Nitronate Anion nitromethane->nitronate + Base base Base (e.g., amine in ligand) nitronate->intermediate product_complex Product-Catalyst Complex intermediate->product_complex C-C Bond Formation product_complex->catalyst Product Release product β-Nitroalcohol (chiral) product_complex->product

Application Notes and Protocols for the Cleavage of the 2-Amino-3,3-dimethylbutane Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cleavage of the 2-amino-3,3-dimethylbutane chiral auxiliary from N-acylated compounds. This sterically hindered auxiliary is valuable in asymmetric synthesis for directing stereoselective transformations. However, its bulky nature necessitates specific and often forcing conditions for its removal to liberate the desired chiral carboxylic acid, alcohol, or amine. This document outlines three common cleavage strategies: acidic hydrolysis, basic hydrolysis, and reductive cleavage.

Data Presentation: Comparison of Cleavage Methods

The selection of an appropriate cleavage method depends on the stability of the desired product and the functional groups present in the molecule. The following table summarizes typical reaction conditions and outcomes for the different approaches. Due to the high stability of amides derived from the sterically hindered this compound auxiliary, reaction times are generally long and may require elevated temperatures.

Cleavage MethodReagentsTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
Acidic Hydrolysis 6M HCl or H₂SO₄80 - 110 (Reflux)12 - 4860 - 85Harsh conditions may not be suitable for sensitive substrates. The auxiliary is recovered as the ammonium salt.
Basic Hydrolysis 4M NaOH or KOH in H₂O/MeOH80 - 100 (Reflux)24 - 7250 - 80Saponification of ester groups may occur. The auxiliary can be recovered by extraction.[1]
Reductive Cleavage LiAlH₄ or BH₃ THF0 - 66 (Reflux)6 - 2470 - 90Reduces the carbonyl to a methylene group, yielding the corresponding amine. Not suitable for obtaining carboxylic acids.[2]

Experimental Protocols

Protocol 1: Acidic Hydrolysis for Carboxylic Acid Synthesis

This protocol describes the cleavage of the this compound auxiliary under strong acidic conditions to yield the corresponding carboxylic acid.

Materials:

  • N-acyl-2-amino-3,3-dimethylbutane substrate

  • 6M Hydrochloric Acid (HCl) or 6M Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the N-acyl-2-amino-3,3-dimethylbutane substrate (1.0 eq).

  • Add 6M HCl or 6M H₂SO₄ (10-20 volumes).

  • Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-48 hours), cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the carboxylic acid product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • The aqueous layer contains the this compound auxiliary as its ammonium salt.

  • Further purification of the carboxylic acid can be achieved by column chromatography or recrystallization.

Protocol 2: Basic Hydrolysis for Carboxylic Acid Synthesis

This protocol details the cleavage of the auxiliary under strong basic conditions. This method is an alternative to acidic hydrolysis, particularly for substrates sensitive to strong acid.

Materials:

  • N-acyl-2-amino-3,3-dimethylbutane substrate

  • 4M Sodium Hydroxide (NaOH) or 4M Potassium Hydroxide (KOH)

  • Methanol (MeOH)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the N-acyl-2-amino-3,3-dimethylbutane substrate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Add a solution of 4M NaOH or 4M KOH (5-10 eq).

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24-72 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the aqueous layer with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove the liberated this compound auxiliary.

  • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the carboxylic acid product with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • The product can be further purified by chromatography or recrystallization.

Protocol 3: Reductive Cleavage for Amine Synthesis

This protocol is for the reductive cleavage of the amide bond to produce the corresponding amine, where the carbonyl group is reduced to a methylene group.

Materials:

  • N-acyl-2-amino-3,3-dimethylbutane substrate

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1M Sodium hydroxide (NaOH)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Three-neck round-bottom flask with a dropping funnel and nitrogen inlet

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.

  • To the flask, add a suspension of LiAlH₄ (2-4 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the N-acyl-2-amino-3,3-dimethylbutane substrate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or LC-MS (typically 6-24 hours).

  • Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 1M NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the amine product by distillation or column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for the cleavage of the this compound auxiliary.

Cleavage_Workflow cluster_start Starting Material cluster_cleavage Cleavage Method cluster_product Product cluster_auxiliary Auxiliary Recovery Start N-Acyl-2-amino- 3,3-dimethylbutane Acid Acidic Hydrolysis (e.g., 6M HCl, Reflux) Start->Acid Base Basic Hydrolysis (e.g., 4M NaOH, Reflux) Start->Base Reduction Reductive Cleavage (e.g., LiAlH₄, THF) Start->Reduction CarboxylicAcid Carboxylic Acid Acid->CarboxylicAcid Auxiliary This compound (or its salt) Acid->Auxiliary Base->CarboxylicAcid Base->Auxiliary Amine Amine Reduction->Amine Reduction->Auxiliary

Caption: General workflow for cleavage of the auxiliary.

Acidic_Hydrolysis_Workflow cluster_procedure Acidic Hydrolysis Protocol cluster_organic Organic Phase cluster_aqueous Aqueous Phase A 1. Substrate + 6M Acid B 2. Reflux (12-48h) A->B C 3. Cool to RT B->C D 4. Extraction with Organic Solvent C->D E 5. Separate Layers D->E F 6. Wash & Dry E->F Organic I Contains Auxiliary Salt E->I Aqueous G 7. Concentrate F->G H 8. Purify Product G->H

Caption: Step-by-step acidic hydrolysis workflow.

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using 2-Amino-3,3-dimethylbutane as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids are critical components in modern drug discovery, offering novel structural motifs to enhance the pharmacological properties of peptides and small molecules. The asymmetric synthesis of these compounds is of paramount importance. This document outlines a proposed methodology for the use of 2-amino-3,3-dimethylbutane as a chiral auxiliary in the diastereoselective Strecker synthesis of unnatural α-amino acids. While direct literature precedent for this specific application is limited, the following protocols are based on well-established principles of asymmetric synthesis and provide a framework for researchers to explore this potentially valuable synthetic route.

Introduction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones, ammonia, and cyanide.[1][2] The asymmetric variant of this reaction often employs a chiral amine to induce stereoselectivity in the formation of the α-aminonitrile intermediate, which is then hydrolyzed to the desired amino acid.[3] The bulky tert-butyl group of this compound is hypothesized to provide significant steric hindrance, which could lead to high diastereoselectivity in the nucleophilic addition of cyanide to the intermediate chiral imine. This application note details a proposed experimental protocol for this synthesis, along with expected data and a visual representation of the workflow.

Proposed Synthetic Workflow

The proposed synthesis involves a three-step process:

  • Formation of a Chiral Imine: An aldehyde is condensed with chiral this compound to form a chiral imine.

  • Diastereoselective Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the chiral imine. The bulky auxiliary is expected to direct the cyanide to one face of the imine, leading to the formation of a diastereomerically enriched α-aminonitrile.

  • Hydrolysis and Auxiliary Removal: The α-aminonitrile is hydrolyzed under acidic conditions to yield the target unnatural amino acid, and the chiral auxiliary is removed.

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Cyanation cluster_2 Step 3: Hydrolysis & Auxiliary Removal Aldehyde Aldehyde (R-CHO) Imine Chiral Imine Aldehyde->Imine Condensation (-H2O) Amine This compound Amine->Imine Cyanide Trimethylsilyl Cyanide (TMSCN) Aminonitrile Diastereomerically Enriched α-Aminonitrile Cyanide->Aminonitrile Nucleophilic Addition Imine_ref->Aminonitrile H3O Acidic Hydrolysis (H3O+) AminoAcid Unnatural Amino Acid H3O->AminoAcid Auxiliary Recovered Auxiliary Aminonitrile_ref->AminoAcid Aminonitrile_ref->Auxiliary

Figure 1. Proposed synthetic workflow for the synthesis of unnatural amino acids using this compound as a chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of a Chiral α-Aminonitrile via Diastereoselective Strecker Reaction

This protocol describes the synthesis of a chiral α-aminonitrile intermediate from an aldehyde and this compound.

Materials:

  • Aldehyde (e.g., isobutyraldehyde, 1.0 eq)

  • (S)-2-Amino-3,3-dimethylbutane (1.05 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add (S)-2-amino-3,3-dimethylbutane (1.05 eq).

  • Add anhydrous MgSO₄ to the mixture and stir at room temperature for 4-6 hours to facilitate imine formation.

  • Filter the mixture to remove the MgSO₄ and wash the solid with a small amount of anhydrous DCM.

  • Cool the filtrate to 0 °C under a nitrogen atmosphere.

  • Slowly add TMSCN (1.2 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 18-24 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • The crude α-aminonitrile can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of the α-Aminonitrile to the Unnatural Amino Acid

This protocol describes the hydrolysis of the synthesized α-aminonitrile to the final unnatural amino acid.

Materials:

  • α-Aminonitrile from Protocol 1

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Suspend the α-aminonitrile in 6 M HCl.

  • Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the aqueous solution with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the organic phase.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • The crude product can be purified by recrystallization or ion-exchange chromatography.

Data Presentation

The following table presents hypothetical data for the synthesis of various unnatural amino acids using the proposed protocol. These values are estimates based on similar transformations and would need to be confirmed experimentally.

Aldehyde (R-CHO)Unnatural Amino AcidHypothetical Yield (%)Hypothetical Diastereomeric Excess (de, %)
IsobutyraldehydeValine7590
Pivaldehydetert-Leucine8095
BenzaldehydePhenylglycine7085
2-Naphthaldehyde2-Naphthylalanine6888

Conclusion

The proposed application of this compound as a chiral auxiliary in the diastereoselective Strecker synthesis offers a potentially efficient route to a variety of unnatural amino acids. The steric bulk of the auxiliary is expected to provide high levels of stereocontrol. The detailed protocols and workflow provided herein serve as a valuable starting point for researchers interested in exploring this novel synthetic methodology. Further optimization of reaction conditions will likely be necessary to achieve the best results for specific substrates.

References

Application Note & Protocol: N-Acylation of 2-Amino-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds. This application note provides a detailed experimental procedure for the N-acylation of 2-amino-3,3-dimethylbutane, a sterically hindered primary amine. The steric bulk of the tert-butyl group adjacent to the amino group presents a challenge, often requiring carefully optimized reaction conditions to achieve high yields. The protocol described herein is a general method that can be adapted for various acylating agents.

Data Presentation

The following table summarizes representative data for the N-acylation of a sterically hindered primary amine with different acylating agents under standardized conditions. This data is illustrative and may vary for this compound.

EntryAcylating AgentBaseSolventReaction Time (h)Yield (%)
1Acetyl ChlorideTriethylamineDichloromethane285
2Acetic AnhydridePyridineDichloromethane478
3Benzoyl ChlorideTriethylamineDichloromethane392
4Isobutyryl ChlorideDiisopropylethylamineTetrahydrofuran675

Experimental Protocols

This protocol details a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Ensure the temperature remains at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-acylated product.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Dissolve this compound and Base in DCM cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature add_acyl->react quench Quench with Water react->quench extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry Organic Layer extract->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Purify (Recrystallization/Chromatography) evaporate->purify product Final Product purify->product

Caption: Experimental workflow for the N-acylation of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,3-dimethylbutane Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of amides from 2-Amino-3,3-dimethylbutane. The sterically demanding nature of the tert-butyl group in this amine often leads to specific side reactions and challenges in achieving high yields.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of this compound amides, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

  • Potential Cause: The steric hindrance of the this compound slows down the nucleophilic attack on the activated carboxylic acid. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier, or the activated intermediate may decompose before the desired reaction occurs.[1][2][3][4][5]

  • Solution:

    • Employ more potent coupling reagents: For sterically hindered amines, stronger coupling reagents are often necessary. Consider using uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium salts like PyBOP or PyAOP, which are known for their high reactivity and effectiveness in difficult couplings.[1][2]

    • Switch to an acid chloride: Activating the carboxylic acid by converting it to the corresponding acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile that can overcome the low nucleophilicity of the sterically hindered amine.[2]

    • Optimize reaction conditions: Increasing the reaction temperature can help overcome the activation energy barrier. The choice of a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is also crucial.[1]

Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture

  • Potential Cause: When using carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), a common side reaction is the formation of an N-acylurea byproduct.[1][6][7][8] This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. The resulting N,N'-dicyclohexylurea (DCU) is often insoluble in common organic solvents.[7][8]

  • Solution:

    • Use an additive: The addition of nucleophiles like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress N-acylurea formation by trapping the O-acylisourea intermediate to form a more stable active ester.[1][6][9]

    • Choose a water-soluble carbodiimide: Using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) results in a water-soluble urea byproduct, which simplifies purification through aqueous workup.[6]

    • Purification: If DCU has already formed, it can often be removed by filtration due to its low solubility in many organic solvents.[7]

Issue 3: Epimerization of a Chiral Carboxylic Acid

  • Potential Cause: If the carboxylic acid coupling partner has a stereocenter at the α-position, the activation process can make the α-proton more acidic and susceptible to abstraction by a base. This can lead to racemization or epimerization through the formation of a planar enolate or oxazolone intermediate, especially with highly activating coupling reagents and strong bases.[9][10][11][12]

  • Solution:

    • Select appropriate coupling reagents and additives: Coupling reagents known to suppress racemization, such as PyAOP or COMU, often in combination with additives like HOAt or OxymaPure, are recommended.[9][10]

    • Optimize the base: Use a weaker or more sterically hindered base to minimize the abstraction of the α-proton. N-methylmorpholine (NMM) or 2,4,6-collidine are good alternatives to stronger bases like DIPEA.[10]

    • Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[9][11]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of amides from this compound so challenging?

A1: The primary challenge arises from the significant steric hindrance caused by the tert-butyl group adjacent to the amino group. This bulkiness impedes the approach of the amine to the activated carboxylic acid, slowing down the reaction rate and often requiring more forceful conditions or highly reactive reagents, which can lead to side reactions.[3][4][5]

Q2: What are the most common side reactions to expect?

A2: The most prevalent side reactions include:

  • Low or no yield due to the high steric hindrance.[1][2][3][4][5]

  • N-acylurea formation when using carbodiimide coupling reagents like DCC.[1][6][7][8]

  • Epimerization of the carboxylic acid partner if it is chiral.[9][10][11][12]

Q3: Which coupling reagents are recommended for this sterically hindered amine?

A3: For challenging couplings with sterically hindered amines, more powerful reagents are generally required. Recommended classes of reagents include:

  • Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient and known for fast reaction times with minimal racemization.[1]

  • Phosphonium Salts: PyBOP and PyAOP are very effective for difficult couplings and are known to suppress racemization.[1]

  • Acyl Fluoride Precursors: In situ generation of highly reactive acyl fluorides using reagents like TCFH-NMI or BTFFH has proven successful for extremely hindered couplings where other methods fail.[13]

Q4: How can I minimize side reactions during the synthesis?

A4: To minimize side reactions:

  • Choose the right coupling reagent and additives: Use reagents known to be effective for hindered couplings and additives that suppress side reactions like N-acylurea formation and epimerization.[1][6][9][10]

  • Optimize reaction conditions: Carefully select a non-nucleophilic, hindered base and consider running the reaction at a lower temperature to minimize epimerization.[9][10]

  • Consider alternative activation methods: Converting the carboxylic acid to an acid chloride can be a robust method for highly hindered systems.[2]

Data Presentation

Table 1: Qualitative Comparison of Coupling Reagents for Sterically Hindered Amide Synthesis

Coupling Reagent ClassExamplesReactivity for Hindered SystemsCommon Side ReactionsMitigation Strategies
Carbodiimides DCC, DIC, EDCModerateN-acylurea formation, EpimerizationUse of additives (HOBt, Oxyma), Lower temperature
Uronium/Aminium Salts HATU, HBTU, HCTUHighGuanidinium byproductProper stoichiometry and order of addition
Phosphonium Salts PyBOP, PyAOPVery HighMinimalGenerally robust for hindered systems
Acyl Halide Precursors SOCl₂, Oxalyl ChlorideVery HighHarsh conditions, potential for side reactions with sensitive substratesCareful control of reaction conditions

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a starting point for the coupling of a carboxylic acid with this compound using a highly reactive uronium salt.

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (several hours to overnight).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amide Synthesis via an Acid Chloride

This protocol is suitable for particularly challenging couplings where other methods have failed.

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add the carboxylic acid (1.0 equivalent).

    • Add an excess of thionyl chloride (2.0-3.0 equivalents), either neat or in a solvent like toluene.

    • Heat the mixture to reflux for 1-2 hours.

    • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Amide Formation:

    • Dissolve this compound (1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 equivalents) in an anhydrous solvent like DCM or THF under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the freshly prepared acid chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Side_Reaction_N_Acylurea cluster_activation Carboxylic Acid Activation cluster_desired_pathway Desired Amide Formation cluster_side_reaction Side Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Amine R'-NH2 (this compound) Amide Amide Product (R-CO-NH-R') O_Acylisourea->Amide + R'-NH2 N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Intramolecular Rearrangement DCU DCU (Byproduct)

Caption: N-Acylurea side reaction pathway with DCC.

Troubleshooting_Workflow Start Low Yield in Amide Synthesis Check_Reagents Verify Reagent Quality (Amine, Acid, Coupling Reagent, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Base) Check_Reagents->Check_Conditions Analyze_Crude Analyze Crude Mixture (TLC, LC-MS) Check_Conditions->Analyze_Crude Incomplete_Conversion Incomplete Conversion (Starting Material Remains) Analyze_Crude->Incomplete_Conversion Side_Reactions Side Reactions Observed Analyze_Crude->Side_Reactions Optimize_Yield Optimize for Yield: - Increase Temperature/Time - Use Stronger Coupling Reagent - Switch to Acid Chloride Incomplete_Conversion->Optimize_Yield Yes Address_Side_Reactions Address Side Reactions: - Add HOBt/Oxyma for N-Acylurea - Lower Temp & Use Hindered Base for Epimerization Side_Reactions->Address_Side_Reactions Yes Successful_Reaction Successful Reaction Optimize_Yield->Successful_Reaction Address_Side_Reactions->Successful_Reaction

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing Diastereoselectivity with 2-Amino-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for diastereoselectivity using 2-Amino-3,3-dimethylbutane as a chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in diastereoselective reactions?

This compound serves as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Its bulky tert-butyl group provides significant steric hindrance, which can effectively shield one face of a reactive intermediate, leading to the preferential formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recovered.

Q2: How does the steric bulk of this compound influence diastereoselectivity?

The large tert-butyl group of the auxiliary restricts the possible conformations of the transition state of the reaction. This steric hindrance forces incoming reagents to approach the substrate from the less hindered face, thereby directing the formation of a specific diastereomer. The rigidity of the transition state is crucial for high diastereoselectivity.

Q3: What types of reactions are suitable for using this compound as a chiral auxiliary?

This auxiliary is particularly useful in reactions that proceed through a trigonal planar intermediate, such as enolate alkylations, aldol reactions, and conjugate additions. The formation of an imine or amide with the substrate allows the chiral auxiliary to effectively direct the stereochemical course of the reaction.

Q4: How is the this compound auxiliary typically attached to and removed from the substrate?

The auxiliary is commonly attached to a carbonyl-containing substrate (e.g., a carboxylic acid or ketone) to form an amide or an imine, respectively. Removal of the auxiliary after the diastereoselective reaction is typically achieved by hydrolysis under acidic or basic conditions, which regenerates the carbonyl group in the product and releases the free amine auxiliary.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments to optimize diastereoselectivity with this compound.

Issue 1: Low Diastereoselectivity (Poor Diastereomeric Ratio)

Possible Causes and Solutions:

  • Insufficient Steric Hindrance in the Transition State: The transition state may not be rigid enough to effectively block one face of the reactive intermediate.

    • Solution 1: Lower the Reaction Temperature. Running the reaction at lower temperatures (e.g., -78 °C or -100 °C) can enhance the energy difference between the diastereomeric transition states, favoring the formation of the major diastereomer.

    • Solution 2: Change the Solvent. The polarity and coordinating ability of the solvent can significantly impact the rigidity of the transition state. A screen of aprotic solvents with varying polarities (e.g., THF, diethyl ether, toluene, dichloromethane) is recommended.

    • Solution 3: Use of Lewis Acids. For reactions involving carbonyls, the addition of a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can help to create a more rigid, chelated transition state, thereby improving diastereoselectivity.

  • Incorrect Base Selection for Enolate Formation: The geometry of the enolate (E vs. Z) can have a profound effect on the diastereochemical outcome.

    • Solution: Screen Different Bases. For alkylation reactions, the choice of base can influence the enolate geometry. Compare sterically hindered bases like lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LHMDS) with less hindered bases like sodium hydride (NaH).

  • Substrate or Reagent Steric Mismatch: The steric properties of your substrate or electrophile/nucleophile may not be complementary to the chiral auxiliary.

    • Solution: Modify the Reagent. If possible, consider using a bulkier or less bulky reagent to better match the steric environment created by the this compound auxiliary.

Illustrative Data for Optimizing Diastereomeric Ratio (d.r.) in an Enolate Alkylation:

EntryTemperature (°C)SolventBaseAdditive (1.1 eq)Diastereomeric Ratio (d.r.)Yield (%)
1-40THFLDANone75:2585
2-78THFLDANone90:1082
3-78TolueneLDANone85:1575
4-78THFLHMDSNone92:888
5-78THFLDATiCl₄>98:270

Note: This data is illustrative and serves to demonstrate potential optimization trends.

Issue 2: Low Reaction Yield

Possible Causes and Solutions:

  • Incomplete Deprotonation/Enolate Formation: The base may not be strong enough or the deprotonation time may be insufficient.

    • Solution 1: Use a Stronger Base. If using a weaker base, consider switching to a stronger, non-nucleophilic base like LDA or LHMDS.

    • Solution 2: Increase Deprotonation Time or Temperature. Allow for a longer stirring time after base addition before adding the electrophile. A slight increase in the deprotonation temperature (e.g., from -78 °C to -60 °C) might be necessary for some substrates, but be mindful of potential impacts on diastereoselectivity.

  • Decomposition of Reagents or Products: The organometallic reagent or the product may be unstable at the reaction or workup temperatures.

    • Solution 1: Check Reagent Quality. Ensure that all reagents, especially organometallics and anhydrous solvents, are fresh and of high quality.

    • Solution 2: Milder Workup Conditions. Employ a milder quenching procedure at low temperature, for instance, using a saturated aqueous solution of ammonium chloride instead of water or acid.

  • Poor Solubility: The substrate or reagents may not be fully soluble at low reaction temperatures.

    • Solution: Use a Co-solvent. The addition of a co-solvent like hexamethylphosphoramide (HMPA) or DMPU can improve the solubility of reagents at low temperatures. However, be aware that these additives can also affect diastereoselectivity.

Issue 3: Difficulty in Auxiliary Removal

Possible Causes and Solutions:

  • Steric Hindrance to Hydrolysis: The bulky tert-butyl group that is beneficial for diastereoselectivity can also hinder the hydrolysis of the amide or imine bond for auxiliary removal.

    • Solution 1: Harsher Hydrolysis Conditions. More forcing conditions, such as prolonged heating with strong acid (e.g., 6M HCl) or base (e.g., 4M NaOH), may be required.

    • Solution 2: Alternative Cleavage Methods. For amide auxiliaries, reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) can be an alternative to hydrolysis, yielding an amino alcohol product.

Experimental Protocols

General Protocol for Diastereoselective Alkylation of a Ketone using this compound as a Chiral Auxiliary
  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the ketone (1.0 eq) and (S)-2-amino-3,3-dimethylbutane (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Remove the solvent under reduced pressure to obtain the crude chiral imine, which is often used without further purification.

  • Deprotonation and Alkylation:

    • Dissolve the crude imine in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of LDA (1.2 eq) in THF and stir the mixture for 2 hours at -78 °C to ensure complete enolate formation.

    • Add the alkylating agent (e.g., methyl iodide, 1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Auxiliary Cleavage:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude alkylated imine is then hydrolyzed by stirring with 2M HCl at room temperature for 12 hours to yield the α-alkylated ketone and the protonated chiral auxiliary.

    • The product can be purified by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase Start Start Imine_Formation Imine Formation (Ketone + Auxiliary) Start->Imine_Formation Deprotonation Deprotonation (Base Addition) Imine_Formation->Deprotonation Alkylation Alkylation (Electrophile Addition) Deprotonation->Alkylation Workup_Hydrolysis Workup & Hydrolysis (Auxiliary Cleavage) Alkylation->Workup_Hydrolysis Purification Purification Workup_Hydrolysis->Purification Product Product Purification->Product

Caption: Experimental workflow for a diastereoselective alkylation.

troubleshooting_logic cluster_dr Troubleshooting Low Diastereoselectivity cluster_yield Troubleshooting Low Yield cluster_removal Troubleshooting Auxiliary Removal Start Experiment Encountering Issue Issue What is the issue? Start->Issue Low_DR Low Diastereoselectivity Issue->Low_DR Poor d.r. Low_Yield Low Yield Issue->Low_Yield Low Conversion Aux_Removal Difficulty in Auxiliary Removal Issue->Aux_Removal Hydrolysis Fails Check_Temp Lower Temperature Low_DR->Check_Temp Check_Base_Strength Use Stronger Base Low_Yield->Check_Base_Strength Harsh_Conditions Harsher Hydrolysis (Stronger Acid/Base, Heat) Aux_Removal->Harsh_Conditions Check_Solvent Screen Solvents Check_Temp->Check_Solvent Check_Base Vary Base Check_Solvent->Check_Base Add_Lewis_Acid Add Lewis Acid Check_Base->Add_Lewis_Acid Check_Reagents Check Reagent Quality Check_Base_Strength->Check_Reagents Check_Solubility Use Co-solvent Check_Reagents->Check_Solubility Alternative_Cleavage Alternative Cleavage (e.g., Reductive) Harsh_Conditions->Alternative_Cleavage

Caption: Logical flow for troubleshooting common experimental issues.

troubleshooting low enantiomeric excess with 2-Amino-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting asymmetric synthesis involving 2-amino-3,3-dimethylbutane. This guide provides answers to frequently asked questions, detailed protocols, and data to help researchers, scientists, and drug development professionals overcome challenges related to achieving high enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the most common causes?

A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The issue can typically be traced back to several key areas of your experimental setup.

  • Suboptimal Reaction Conditions: The stereochemical outcome of a reaction is highly sensitive to parameters like temperature, solvent, and reaction time.[1] Lower temperatures often enhance enantioselectivity by favoring the transition state leading to the major enantiomer.[1] The polarity and coordinating ability of the solvent can also significantly influence the geometry of the transition state.[1]

  • Reagent and Catalyst Issues: The purity of your starting materials, including the substrate, reagents, and the chiral auxiliary itself (this compound), is critical. Impurities can interfere with the catalyst or the desired reaction pathway. For catalytic reactions, the choice of metal precursor and ligands is crucial, as different combinations can lead to widely varying enantioselectivities.[1]

  • Racemization: The desired product may be forming with high ee initially, but could be susceptible to racemization under the reaction or work-up conditions.[1] This can be caused by harsh pH conditions (acidic or basic) or elevated temperatures during purification.

  • Steric and Electronic Mismatches: The steric and electronic properties of the chiral auxiliary must be well-matched to the substrate and the reaction type. The bulky tert-butyl group of this compound provides significant steric hindrance, which is key to its function, but may not be optimal for all substrates.[1]

Q2: How can I systematically optimize my reaction conditions to improve the enantiomeric excess?

A2: A systematic, one-variable-at-a-time approach is generally most effective for optimizing reaction conditions.

  • Temperature Screening: Begin by performing the reaction at various temperatures. A common starting point is room temperature, followed by trials at 0 °C, -20 °C, and -78 °C. Lower temperatures often improve ee, although they may slow the reaction rate.[1]

  • Solvent Screening: The choice of solvent can dramatically affect selectivity. Test a range of solvents with varying polarities and coordinating abilities.[1] Common choices include non-polar solvents like toluene, polar aprotic solvents like THF or CH₂Cl₂, and sometimes coordinating solvents.

  • Time Course Study: Monitor the reaction over time by taking aliquots and analyzing them for both conversion and enantiomeric excess. This helps determine the optimal reaction time to maximize yield and ee, while avoiding potential product racemization from prolonged reaction times.[1]

  • Concentration Adjustment: Varying the concentration of the reactants can sometimes influence the aggregation state of the catalyst or intermediates, which in turn can affect the stereochemical outcome.

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// Connections start -> check_purity; check_purity -> purity_ok; purity_ok -> purify [label=" No"]; purify -> check_purity; purity_ok -> optimize_conditions [label=" Yes"]; optimize_conditions -> temp -> solvent -> time -> check_racemization; check_racemization -> racemization_ok; racemization_ok -> mild_workup [label=" Yes"]; mild_workup -> success; racemization_ok -> re_evaluate [label=" No"]; re_evaluate -> success; }

Caption: Troubleshooting workflow for diagnosing low enantiomeric excess.

Q3: My ee is still moderate after optimizing conditions. Could there be an issue with product racemization or the analytical method?

A3: Yes, these are important considerations when optimization plateaus.

  • Product Racemization: If the product has an acidic or basic site near the newly formed stereocenter, it may be prone to epimerization. Employ milder work-up conditions, such as using saturated aqueous NH₄Cl instead of strong acids, to neutralize the reaction.[1] Purification via chromatography on silica gel can sometimes be acidic enough to cause racemization; using deactivated silica or a different purification method like recrystallization should be considered.

  • Inadequate Analytical Method: The method used to determine ee might not be suitable for your compound.[1]

    • Chiral HPLC/GC: Ensure you have developed a robust method with a suitable chiral stationary phase (CSP). Baseline separation of enantiomers is crucial for accurate quantification.[2]

    • NMR Spectroscopy: If using a chiral resolving or solvating agent for NMR analysis, ensure the signals for the resulting diastereomers are well-resolved.[2] Inaccurate integration of overlapping peaks is a common source of error. It may be necessary to derivatize the product (e.g., with Mosher's acid chloride) to form diastereomers that are more easily separated by standard chromatography or NMR.[1]

Data Presentation

The enantiomeric excess is highly dependent on reaction parameters. The following table illustrates representative effects of temperature and solvent on the enantioselectivity of a hypothetical asymmetric alkylation reaction.

EntryTemperature (°C)SolventEnantiomeric Excess (ee, %)
125 (RT)THF65
20THF82
3-78THF91
4-78Toluene95
5-78CH₂Cl₂88

Data is illustrative and demonstrates common trends. Optimal conditions must be determined empirically for each specific reaction.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Propanoyl Imide Derived from this compound

This protocol describes the formation of an oxazolidinone from this compound, its N-acylation, and subsequent diastereoselective alkylation, a common strategy where the amino alcohol acts as a chiral auxiliary.

Step 1: Synthesis of the Oxazolidinone Auxiliary

  • In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.

  • Add triphosgene (0.4 eq) portion-wise at 0 °C under an inert atmosphere (N₂).

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction, quench carefully with saturated aqueous NaHCO₃, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the chiral oxazolidinone.

Step 2: N-Acylation

  • Dissolve the purified oxazolidinone (1.0 eq) in anhydrous THF under N₂ and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise and stir at -78 °C for 1 hour, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the N-propanoyl imide, which can be purified by chromatography.

Step 3: Diastereoselective Alkylation

  • Dissolve the N-propanoyl imide (1.0 eq) in anhydrous THF under N₂ and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF dropwise and stir for 30 minutes to form the sodium enolate.

  • Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC analysis. Purify by silica gel chromatography.

Visualizations

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// Connections start -> step1; step1 -> step1_result; step1_result -> step2; step2 -> step2_result; step2_result -> step3; step3 -> step3_result; step3_result -> final; }

Caption: A systematic pathway for optimizing reaction parameters.

References

stability of 2-Amino-3,3-dimethylbutane under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Amino-3,3-dimethylbutane under acidic and basic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under acidic and basic conditions?

A1: this compound, a primary amine with a sterically hindered tert-butyl group, is generally expected to be stable under mild acidic and basic conditions at ambient temperatures. Primary amines are, however, susceptible to degradation under more strenuous conditions, such as elevated temperatures and extreme pH.[1][2][3] The bulky tert-butyl group may offer some steric protection to the amino group, potentially slowing down degradation reactions compared to unhindered primary amines.

Q2: What are the likely degradation pathways for this compound under acidic or basic stress?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, primary amines, in general, can undergo oxidation to form corresponding N-oxides or hydroxylamines.[4] Under forced conditions, more complex degradation routes could be possible. It is crucial to perform forced degradation studies to identify potential degradation products for your specific experimental conditions.[2]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound.[5][6] This method should be capable of separating the parent compound from any potential degradation products. Photodiode array (PDA) detection can be useful for peak purity analysis and to obtain UV spectra of the parent and degradant peaks.

Troubleshooting Guide

Issue: I am observing unexpected degradation of this compound in my formulation.

Troubleshooting Steps:

  • Verify pH: Accurately measure the pH of your formulation. Deviations from the intended pH can significantly impact stability.

  • Assess Temperature: Ensure that the storage and handling temperatures are within the recommended range. Elevated temperatures can accelerate degradation.

  • Investigate Excipient Compatibility: Certain excipients can interact with amines and promote degradation. Conduct compatibility studies with individual excipients to identify any potential issues.

  • Consider Oxidative Stress: If your formulation is exposed to air or contains oxidizing agents, this could be a cause of degradation. Consider purging with an inert gas like nitrogen and adding an antioxidant if compatible.

  • Perform Forced Degradation Studies: To understand the degradation profile of your specific formulation, it is highly recommended to perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions.[7]

Issue: I am developing a stability-indicating HPLC method and see no degradation under my initial stress conditions.

Troubleshooting Steps:

  • Increase Stress Level: If initial mild stress conditions (e.g., 0.1 N HCl or 0.1 N NaOH at room temperature) do not induce degradation, you may need to increase the severity of the conditions.[8] This can include increasing the acid or base concentration (e.g., to 1 M), increasing the temperature (e.g., to 60-80°C), or extending the exposure time.[3][8]

  • Confirm Analyte Solubility: Ensure that this compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. The use of a co-solvent may be necessary for compounds with poor aqueous solubility.[8]

  • Evaluate a Range of Conditions: Test a matrix of conditions (e.g., different temperatures and acid/base concentrations) to find the optimal level of stress that produces a target degradation of 5-20%.[7]

Quantitative Data Summary

Table 1: Degradation of Perindopril Tert-butylamine under Acidic and Basic Conditions [9]

Stress ConditionTime (hours)% Degradation
1 M HCl72~1%
0.001 M NaOH72>90%

Note: The stability of the tert-butylamine moiety might be influenced by the presence of other functional groups in the perindopril molecule.

Experimental Protocols

Protocol 1: Acidic and Basic Stress Testing

This protocol outlines a general procedure for subjecting this compound to acidic and basic stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Acid Stress:

    • To a known volume of the stock solution, add an equal volume of 1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent instead of acid or base and store it under the same temperature conditions.

  • Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A typical starting mobile phase could be a gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate buffer, pH 3.0).

    • Optimize the gradient to achieve good resolution between the parent peak and any degradation products.

  • Detection: Use UV detection at a wavelength where this compound has significant absorbance. If the chromophore is weak, derivatization may be necessary. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[1] Specificity is demonstrated by showing that the method can resolve the parent peak from all degradation products formed during forced degradation studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of this compound acid Acid Stress (1 M HCl, 60°C) prep->acid base Base Stress (0.1 M NaOH, 60°C) prep->base control Control (Solvent, 60°C) prep->control sampling Sample at multiple time points acid->sampling base->sampling control->sampling neutralize Neutralize aliquots sampling->neutralize hplc Analyze by Stability-Indicating HPLC-PDA neutralize->hplc

Caption: Workflow for Forced Degradation Studies.

hplc_method_development start Start Method Development column Select C18 Column start->column mobile_phase Optimize Mobile Phase (Acetonitrile/Buffer Gradient) column->mobile_phase detection Set UV Detection (PDA Recommended) mobile_phase->detection inject Inject Degraded Samples detection->inject evaluate Evaluate Resolution and Peak Purity inject->evaluate good Resolution Adequate? evaluate->good good->mobile_phase No validate Validate Method (ICH) good->validate Yes end Final Method validate->end

Caption: HPLC Method Development Logic.

References

Technical Support Center: Recrystallization of 2-Amino-3,3-dimethylbutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Amino-3,3-dimethylbutane derivatives via recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound and its derivatives.

Q1: My compound is "oiling out" and not forming crystals. What should I do?

A1: "Oiling out" is a common issue, especially with compounds that have low melting points or when the solution is too concentrated or cooled too quickly.[1][2] Here are several strategies to address this:

  • Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes the formation of an oil instead of crystals.[3]

  • Solvent Adjustment: You may have used too much of a "good" solvent. Try adding a small amount of a "poor" solvent (an anti-solvent) to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the oil and clarify the solution before slow cooling.[4]

  • Reduce Supersaturation: The solution might be too concentrated. Reheat the mixture and add a small amount of additional solvent to reduce the concentration before attempting to cool it again.[3]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to induce crystallization.[3]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent's surface. The microscopic scratches can provide nucleation sites for crystal growth.[4]

Q2: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated.[4]

  • Insufficient Concentration: The most common reason is using too much solvent.[1] To fix this, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool slowly again.[4]

  • Inappropriate Solvent System: The chosen solvent may not be suitable for your specific derivative. Experiment with different solvent systems. A good starting point for amines is a solvent pair like ethyl acetate/hexane or ethanol/water.[4]

  • Inhibiting Impurities: Some impurities can prevent crystal lattice formation. If possible, consider an additional purification step, such as an aqueous wash of the crude material before recrystallization.[4]

Q3: The recovery of my purified compound is very low. How can I improve the yield?

A3: Low recovery can be frustrating, but there are several potential causes and remedies:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor.[5] Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. To prevent this, use a bit more solvent than the bare minimum and preheat your filtration apparatus.[2] You can then evaporate the excess solvent before cooling.

  • Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving your product.[5]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete, including cooling in an ice bath to maximize precipitation.[6]

Q4: How do I choose the right solvent for my this compound derivative?

A4: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7]

  • General Rules: "Like dissolves like" is a good starting principle.[5] For polar compounds like amines, polar solvents can be effective. However, for larger molecules, the hydrocarbon portion may dominate solubility.

  • Solvent Pairs: Often, a mixture of two miscible solvents (a "good" solvent and a "poor" solvent) provides the best results.[8] For amino compounds, common pairs include ethyl acetate/hexane and ethanol/water.[4]

  • Salt Formation: For amines, converting the free base to a salt by adding an acid (like HCl) can significantly alter its solubility and improve crystallization.[9][10] The salt can then be recrystallized, often from polar solvents like water or ethanol.

Quantitative Data Summary

The following table provides illustrative data for the purification of a hypothetical this compound derivative. Actual results will vary depending on the specific derivative and the nature of the impurities.

ParameterValue
Starting Material Purity~90%
Recrystallization Solvent SystemEthyl Acetate / Hexane
Solvent Ratio (v/v)1:2
Dissolution Temperature75 °C
Crystallization Temperature0-4 °C
Final Purity >98.5%
Recovery Yield ~90%

Note: This data is based on typical outcomes for similar compounds as described in patent literature for a related compound, 2-amino-2,3-dimethylbutyramide, and is for illustrative purposes.[11][12]

Experimental Protocol: Recrystallization of a this compound Derivative

This protocol outlines a general procedure using a mixed solvent system of ethyl acetate and hexane.

1. Solvent Selection and Preparation:

  • Choose an appropriate solvent system. For this example, we will use ethyl acetate (good solvent) and n-hexane (poor solvent).

  • Prepare a flask with ethyl acetate and a few boiling chips, and another with n-hexane.

2. Dissolution:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Heat the ethyl acetate on a hot plate.

  • Add the minimum amount of hot ethyl acetate to the flask containing the crude solid until it just dissolves.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

4. Inducing Crystallization:

  • While the solution in the receiving flask is still hot, slowly add n-hexane dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

5. Cooling and Crystallization:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[6]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

6. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to air-dry on the filter paper for a few minutes while the vacuum is running.

  • Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool check_crystals Crystals Form? cool->check_crystals oiling_out Problem: 'Oiling Out' check_crystals->oiling_out  Oil Forms no_crystals Problem: No Crystals Form check_crystals->no_crystals  No collect_crystals Collect crystals by vacuum filtration check_crystals->collect_crystals  Yes reheat_add_solvent Reheat to dissolve oil, add more 'good' solvent oiling_out->reheat_add_solvent slow_cool_again Cool even slower, consider seed crystal reheat_add_solvent->slow_cool_again slow_cool_again->cool check_saturation Is solution supersaturated? no_crystals->check_saturation evaporate Heat to evaporate some solvent check_saturation->evaporate  No (Too Dilute) scratch_seed Scratch flask or add seed crystal check_saturation->scratch_seed  Yes evaporate->cool scratch_seed->cool wash_dry Wash with cold solvent and dry collect_crystals->wash_dry end Pure Crystals wash_dry->end

Caption: Troubleshooting workflow for recrystallization.

References

how to improve stereoselectivity in reactions with 2-Amino-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral auxiliary, 2-Amino-3,3-dimethylbutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselectivity in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound contribute to stereoselectivity?

A1: The key feature of this compound is its bulky tert-butyl group. When this amine is acylated and used as a chiral auxiliary, this sterically demanding group effectively shields one face of the corresponding enolate intermediate. This forces an incoming electrophile to approach from the less hindered side, resulting in a high degree of facial selectivity and leading to the preferential formation of one diastereomer.[1]

Q2: I am seeing low diastereoselectivity in my alkylation reaction using an N-acyl derivative. What are the most common causes?

A2: Low diastereoselectivity typically arises from issues in forming a single, rigid (Z)-enolate or from reaction conditions that allow for enolate equilibration. Key factors to investigate are:

  • Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity.

  • Presence of Moisture: Water will quench the enolate, leading to side reactions and reduced selectivity.

  • Incorrect Temperature: Temperatures above -78°C can lead to the formation of the undesired (E)-enolate or allow the (Z)-enolate to equilibrate, eroding stereoselectivity.[2]

  • Inappropriate Solvent: The solvent must effectively solvate the metal cation to ensure a well-defined chelated transition state. Tetrahydrofuran (THF) is generally the preferred solvent.

  • Weak Electrophile: Less reactive electrophiles may require higher temperatures or longer reaction times, which can compromise selectivity.[1]

Q3: What is the optimal base for deprotonation?

A3: Strong, non-nucleophilic bases are essential for ensuring rapid and complete formation of the kinetic (Z)-enolate. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are the most commonly used and effective bases for this purpose.[2]

Q4: How can the this compound auxiliary be removed after the reaction?

A4: The N-acyl auxiliary can typically be cleaved under standard hydrolytic conditions. For amide-based auxiliaries, this often involves treatment with a strong acid or base (e.g., aqueous HCl or LiOH). The specific conditions will depend on the stability of the desired product. The bulky nature of the auxiliary may require more forcing conditions compared to less hindered auxiliaries.

Troubleshooting Guide

Poor stereoselectivity is a common issue that can often be resolved by careful optimization of the reaction conditions. Use the following guide to diagnose and address potential problems in your experiment.

// Nodes start [label="Low Diastereoselectivity Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_enolate [label="Is (Z)-Enolate Formation Optimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="Base Check:\n- Strong enough? (LDA/NaHMDS)\n- Freshly prepared/titrated?\n- Stoichiometry correct?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Temperature Control:\n- Maintained at -78°C throughout?\n- Slow addition of reagents?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Solvent & Conditions:\n- THF freshly distilled?\n- System strictly anhydrous?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_electrophile [label="Is the Electrophile Suitable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reactive_electrophile [label="Use highly reactive electrophiles\n(e.g., benzylic/allylic halides)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Consider Lewis Acid Additives\n(e.g., LiCl) to increase rigidity", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="High Diastereoselectivity Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_enolate; check_enolate -> check_base [label="No"]; check_enolate -> check_electrophile [label="Yes"]; check_base -> check_temp; check_temp -> check_solvent; check_solvent -> check_electrophile;

check_electrophile -> reactive_electrophile [label="No"]; check_electrophile -> optimize_conditions [label="Yes"];

reactive_electrophile -> success; optimize_conditions -> success; } .dot Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Troubleshooting Steps
  • Problem: Low or inconsistent diastereomeric ratios (d.r.).

    • Solution: Focus on the enolate formation step. Ensure your base is active and used in a slight excess (e.g., 1.05-1.1 equivalents). Prepare LDA solutions fresh or titrate them before use. Maintain a strict temperature of -78°C (dry ice/acetone bath) during deprotonation and alkylation. Any rise in temperature can compromise selectivity. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Problem: Reaction is slow or does not go to completion.

    • Solution: This may be due to a less reactive electrophile. For sluggish electrophiles like primary alkyl iodides, the addition of a Lewis acid such as LiCl can help to form a more tightly bound and rigid aggregate, potentially improving both reactivity and selectivity. Alternatively, consider converting the electrophile to a more reactive form (e.g., a triflate).

  • Problem: Formation of side products.

    • Solution: The presence of moisture or oxygen can lead to side reactions. Use freshly distilled solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment. Ensure the base is added slowly to the solution of the N-acyl auxiliary at -78°C to prevent side reactions.

Quantitative Data

While specific data for N-acyl derivatives of this compound is not widely published, the following table provides representative data for the alkylation of an N-propionyl oxazolidinone derived from (S)-tert-leucinol, a structurally analogous chiral auxiliary. This illustrates the critical impact of reaction parameters on stereoselectivity.

EntryBaseSolventElectrophile (RX)Temp (°C)Diastereomeric Ratio (d.r.)
1LDATHFBnBr-78>98:2
2NaHMDSTHFBnBr-7898:2
3LDATHFAllyl Iodide-78>98:2
4LDATHFMeI-7895:5
5LDATHFBnBr-4090:10
6KHMDSTHFBnBr-7885:15

Data is analogous to that reported for similar bulky oxazolidinone auxiliaries and serves to illustrate general principles.[2] As shown, the use of lithium or sodium bases at low temperatures provides the highest selectivity. Warmer temperatures or different counterions (like potassium) can lead to a significant decrease in the diastereomeric ratio.

Experimental Protocols

Protocol 1: N-Acylation of (S)-2-Amino-3,3-dimethylbutane

  • Dissolve (S)-2-Amino-3,3-dimethylbutane (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the desired acyl chloride or anhydride (e.g., propionyl chloride, 1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-acyl auxiliary.

Protocol 2: Diastereoselective Alkylation

  • Dissolve the N-acyl auxiliary (1.0 eq) in freshly distilled, anhydrous THF under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS or LDA (1.05 eq, e.g., 1.0 M in THF) dropwise via syringe. Stir the resulting enolate solution for 45-60 minutes at -78°C.

  • Add the electrophile (1.2 eq) dropwise, ensuring the internal temperature does not rise above -75°C.

  • Stir the reaction at -78°C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78°C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis. Purify by flash column chromatography.

Mechanism Visualization

The high stereoselectivity achieved is attributed to a rigid, chelated transition state where the bulky tert-butyl group dictates the trajectory of the incoming electrophile.

Stereocontrol cluster_1 Resulting Product Product Single Diastereomer Formed Approach Approach Approach->Product Attack from bottom face

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of 2-Amino-3,3-dimethylbutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of 2-amino-3,3-dimethylbutane and its derivatives is a critical step in pharmaceutical development and stereoselective synthesis. The bulky tert-butyl group presents a unique challenge for chiral recognition, making the selection of an appropriate High-Performance Liquid Chromatography (HPLC) method paramount for accurate analysis of enantiomeric purity. This guide provides an objective comparison of different chiral stationary phases (CSPs) for the analysis of these compounds, supported by experimental data to aid in method selection and development.

Comparison of Chiral Stationary Phases

The successful chiral separation of this compound derivatives, including the structurally similar tert-leucine, relies on the selection of a suitable chiral stationary phase (CSP). The primary CSPs utilized for such separations fall into three main categories: zwitterionic, polysaccharide-based, and macrocyclic glycopeptide-based. Each offers distinct advantages and selectivities.

Zwitterionic CSPs , such as the CHIRALPAK® ZWIX(+) and ZWIX(-) columns, are particularly effective for the separation of underivatized amino acids and other amphoteric molecules.[1][2] These phases incorporate both anion and cation exchange functionalities, enabling a dual ion-pairing mechanism that provides excellent enantioselectivity for zwitterionic analytes like tert-leucine.[1][2]

Polysaccharide-based CSPs , including those with cellulose or amylose backbones like the CHIRALPAK® and CHIRALCEL® series, are widely used for a broad range of chiral compounds.[3] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.[3] For bulky amines like 3,3-dimethyl-2-butylamine, derivatization with a chromophore such as nitrobenzoxadiazole (NBD) is often employed to enhance detection and interaction with the CSP.[3]

Macrocyclic Glycopeptide-based CSPs , for instance, the CHIROBIOTIC® T column, utilize teicoplanin as the chiral selector. These columns are robust and offer multimodal separation mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexing.[4] They are particularly well-suited for the separation of N-protected amino acids, such as N-Boc or N-Fmoc derivatives, which are common intermediates in peptide synthesis.[5]

The following tables summarize the performance of these different CSPs for the chiral analysis of this compound and its close structural analogs.

Performance Data

Table 1: Chiral Separation of tert-Leucine (Underivatized) on a Zwitterionic CSP
Chiral Stationary PhaseMobile Phasek'1αRsElution Order
CHIRALPAK® ZWIX(+)MeOH/MeCN (100/0 v/v) with 25 mM DEA and 50 mM FA0.901.432.60L < D
CHIRALPAK® ZWIX(+)MeOH/MeCN (50/50 v/v) with 25 mM DEA and 50 mM FA2.141.574.20L < D
Data sourced from the Chiral Technologies Amino Acid Database.[6]
Table 2: Chiral Separation of NBD-Derivatized 3,3-dimethyl-2-butylamine on Polysaccharide-Based CSPs
Chiral Stationary PhaseMobile Phase (IPA in Hexane)k'1αRs
CHIRALPAK® IA20%1.171.111.34
CHIRALPAK® IB20%1.131.00-
CHIRALPAK® IC20%0.941.00-
CHIRALPAK® ID10%1.351.00-
CHIRALPAK® IE10%1.251.423.11
CHIRALPAK® IF10%1.141.00-
CHIRALCEL® OD-H10%1.051.302.59
Data adapted from a study on the enantioseparation of chiral amines on polysaccharide-based CSPs.[3]
Table 3: Chiral Separation of N-Protected Amino Acids on a Macrocyclic Glycopeptide CSP (General Applicability)
Chiral Stationary PhaseAnalyte TypeMobile Phase ModeGeneral Observation
CHIROBIOTIC® TN-Boc Amino AcidsReversed-PhaseGood selectivity and resolution are often achieved.[5]
CHIROBIOTIC® TN-Fmoc Amino AcidsReversed-PhaseEffective for baseline separation of many derivatives.
This table provides a qualitative comparison based on literature indicating the suitability of this CSP type for N-protected amino acids, which would include derivatives of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate the replication and adaptation of these methods.

Method 1: Analysis of Underivatized tert-Leucine on CHIRALPAK® ZWIX(+)
  • Instrumentation: HPLC system with a suitable detector (e.g., UV, ELSD, or MS).

  • Chiral Stationary Phase: CHIRALPAK® ZWIX(+) (Dimensions and particle size as per manufacturer's specifications, e.g., 150 x 3.0 mm, 3 µm).

  • Mobile Phase A: Methanol/Acetonitrile (100/0 v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA).

  • Mobile Phase B: Methanol/Acetonitrile (50/50 v/v) containing 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: As appropriate for the analyte (e.g., ELSD or MS for underivatized amino acids).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the tert-leucine sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Analysis of NBD-Derivatized 3,3-dimethyl-2-butylamine on Polysaccharide-Based CSPs
  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Chiral Stationary Phase: CHIRALPAK® IA, IB, IC, ID, IE, IF, or CHIRALCEL® OD-H (Dimensions and particle size as per the cited study, e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of isopropanol (IPA) in n-hexane (v/v). The percentage of IPA is varied to optimize the separation (e.g., 10% or 20%).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 310 nm or Fluorescence (Excitation: 470 nm, Emission: 530 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Derivatize the 3,3-dimethyl-2-butylamine sample with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form the NBD-adduct. Dissolve the derivatized sample in the mobile phase.

Method 3: General Protocol for N-Boc-Amino Acid Analysis on CHIROBIOTIC® T
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIROBIOTIC® T (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Reversed-phase mode is typically effective. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., methanol or acetonitrile). The ratio is optimized for the specific analyte. For example, a starting condition could be 40% methanol in 0.1% triethylammonium acetate (TEAA) buffer at pH 4.1.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the N-Boc group (e.g., 210-230 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the N-Boc-2-amino-3,3-dimethylbutane sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Visualizing the Chiral HPLC Workflow

The following diagram illustrates the logical workflow for developing a chiral HPLC method for this compound derivatives.

Chiral_HPLC_Workflow start Start: Racemic Mixture of This compound Derivative analyte_char Analyte Characterization (Underivatized or N-Protected) start->analyte_char csp_selection Chiral Stationary Phase (CSP) Selection analyte_char->csp_selection zwix Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) csp_selection->zwix Underivatized polysaccharide Polysaccharide-based CSP (e.g., CHIRALPAK® IE, CHIRALCEL® OD-H) csp_selection->polysaccharide Derivatized Amine glycopeptide Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T) csp_selection->glycopeptide N-Protected method_dev Method Development & Optimization zwix->method_dev polysaccharide->method_dev glycopeptide->method_dev mobile_phase Mobile Phase Optimization (Solvent ratio, additives) method_dev->mobile_phase other_params Parameter Optimization (Flow rate, temperature) mobile_phase->other_params validation Method Validation other_params->validation data_analysis Data Analysis (Resolution, Purity Calculation) validation->data_analysis end End: Enantiomerically Pure Analysis data_analysis->end

Chiral HPLC Method Development Workflow.

References

A Comparative Guide to Validating the Absolute Configuration of Products from 2-Amino-3,3-dimethylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral building blocks like 2-Amino-3,3-dimethylbutane is fundamental. This bulky primary amine is frequently employed as a chiral auxiliary or a synthetic precursor, where its stereocenter directs the formation of new chiral centers in a product molecule. However, the successful application of this and other chiral auxiliaries hinges on the unambiguous validation of the absolute configuration of the resulting products. An incorrect assignment can have profound implications, particularly in pharmaceutical development where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2]

This guide provides an objective comparison of common analytical techniques used to determine the absolute configuration of chiral molecules, with a focus on products derived from this compound. We present supporting data in a comparative table, detail key experimental protocols, and offer visualizations to clarify workflows and principles.

Core Methodologies for Absolute Configuration Determination

The definitive assignment of a molecule's three-dimensional arrangement of atoms is accomplished through several powerful analytical techniques. The most common methods include NMR-based derivatization techniques, chiroptical spectroscopy, and single-crystal X-ray diffraction.[1][3] Each method offers distinct advantages and is subject to specific limitations.

Below is a general workflow for the process of validating the absolute configuration of a newly synthesized chiral product.

G cluster_synthesis Synthesis & Purification cluster_validation Validation of Absolute Configuration cluster_analysis Data Analysis & Assignment start Asymmetric Synthesis (e.g., using this compound) purify Purification (Chromatography, Recrystallization) start->purify method_select Method Selection purify->method_select xray X-ray Crystallography method_select->xray Crystalline Solid? nmr NMR Method (e.g., Mosher's Amide) method_select->nmr Contains -OH, -NH2, or -SH group? vcd Chiroptical Method (VCD/ECD) method_select->vcd Soluble & Non-crystalline? xray_analysis Solve Crystal Structure xray->xray_analysis nmr_analysis Δδ (δS - δR) Analysis nmr->nmr_analysis vcd_analysis Compare Experimental & Calculated Spectra vcd->vcd_analysis final Absolute Configuration Assigned xray_analysis->final nmr_analysis->final vcd_analysis->final

Caption: General workflow for validating the absolute configuration of a chiral product.

Comparison of Key Validation Techniques

The choice of method for determining absolute configuration depends on the physical properties of the compound, the available instrumentation, and the presence of suitable functional groups. The following table summarizes and compares the leading techniques.

FeatureX-ray CrystallographyNMR-based Methods (e.g., Mosher's Amides)Chiroptical Spectroscopy (VCD/ECD)
Principle Diffraction of X-rays by a single crystal to map electron density.[1]Formation of diastereomers with a chiral derivatizing agent (CDA), leading to distinguishable NMR signals.[4][5]Measures the differential absorption of circularly polarized light by a chiral molecule.[6][7]
Sample Requirement High-quality single crystal.Soluble sample with a reactive functional group (-NH2, -OH). Requires mg-scale quantities.[8]Soluble sample (liquid, oil, or solution).[9]
Derivatization Not required (unless for crystallization).Yes, reaction with (R)- and (S)-CDA is necessary.[10]Not required.
Data Analysis Provides a direct, unambiguous 3D structure.Analysis of chemical shift differences (Δδ) between the two diastereomers.[11][12]Comparison of the experimental spectrum with spectra predicted by quantum-mechanical calculations.[13][14]
Key Advantage Considered the "gold standard" for unambiguous assignment.[15]Widely accessible via standard NMR spectrometers; does not require crystallization.Applicable to non-crystalline samples like oils and gums where X-ray fails.[9][15]
Key Limitation Growing a suitable crystal can be a major bottleneck and is often not possible.[7]Requires a suitable functional group for derivatization; the synthesis and purification of diastereomers can be time-consuming.[15]Heavily reliant on accurate computational modeling (DFT), which can be complex for highly flexible molecules.[9][14]

Experimental Protocols

For products derived from primary amines like this compound, Mosher's amide analysis is a particularly powerful and accessible NMR-based method.

Protocol 1: Mosher's Amide Analysis for a Chiral Primary Amine

This method involves reacting the chiral amine with the two enantiomers of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, or MTPA-Cl) to form a pair of diastereomeric amides.[4][5][10] The analysis of the ¹H NMR spectra of these amides allows for the determination of the amine's absolute configuration.

Materials:

  • Chiral primary amine (e.g., product derived from this compound)

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or CDCl₃

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • NMR tubes and spectrometer

Procedure:

  • Preparation of Diastereomers (in parallel):

    • In two separate, dry vials, dissolve the chiral amine (e.g., 5 mg, 1 equivalent) in anhydrous DCM (0.5 mL).

    • To each vial, add anhydrous pyridine (1.2 equivalents).

    • To the first vial, add (R)-(-)-MTPA-Cl (1.1 equivalents).

    • To the second vial, add (S)-(+)-MTPA-Cl (1.1 equivalents).

  • Reaction:

    • Seal the vials and stir or shake the mixtures at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the consumption of the starting amine.

  • Work-up:

    • Quench each reaction by adding saturated aqueous NaHCO₃ (1 mL).

    • Extract the aqueous layer with DCM (2 x 1.5 mL).

    • Combine the organic layers for each reaction separately, dry over anhydrous MgSO₄, filter, and concentrate under a stream of nitrogen.

  • NMR Analysis:

    • Dissolve each crude diastereomeric amide in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide.

    • Assign the proton signals for both diastereomers, focusing on the protons near the newly formed stereocenter.

    • Calculate the chemical shift difference for each corresponding proton: Δδ = δ(S) - δ(R) .

Data Interpretation: The principle relies on the conformational preference of the MTPA amides, where the bulky trifluoromethyl and phenyl groups of the MTPA reagent create a distinct anisotropic environment. Protons on one side of the MTPA plane will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield).

Caption: Conformational model for interpreting Mosher's amide NMR data.

  • If Δδ is positive for a given proton group, that group lies on the right side of the Mosher's model plane (L3).

  • If Δδ is negative, the group lies on the left side (L2).

By assigning the signs of Δδ to the substituents around the stereocenter, the absolute configuration can be deduced.

Alternative Chiral Auxiliaries: A Brief Comparison

While this compound is effective, the field of asymmetric synthesis offers a broad toolkit of chiral auxiliaries. The choice often depends on the specific reaction, desired stereochemical outcome (syn vs. anti), and ease of removal.[16][17]

  • Evans' Oxazolidinones: These are among the most widely used auxiliaries, particularly for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[16] They typically provide very high levels of diastereoselectivity and their removal conditions are well-established.

  • Camphorsultams (Oppolzer's Sultams): Derived from camphor, these auxiliaries are also highly effective for a range of asymmetric transformations. They are known for their high crystallinity, which can facilitate purification of intermediates by recrystallization.[18]

  • Pseudoephedrine Amides: This method, developed by Myers, provides reliable access to highly enantioenriched alcohols, aldehydes, and ketones after alkylation of the corresponding amide enolate. The auxiliary can be cleaved under mild conditions.[18]

The selection of an auxiliary is a critical decision in a synthetic campaign. While this compound offers a simple and sterically demanding scaffold, alternatives like Evans' oxazolidinones often provide more predictable and higher stereocontrol for a broader range of carbonyl-based transformations. The ultimate validation of the stereochemical outcome, however, remains dependent on the rigorous application of the analytical methods detailed in this guide.

References

A Comparative Guide to the Recyclability of 2-Amino-3,3-dimethylbutane Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the economic and environmental viability of a chiral auxiliary is intrinsically linked to its recyclability. For researchers, scientists, and drug development professionals, an efficient and high-yielding recovery process for a chiral auxiliary is a critical factor in the development of sustainable and cost-effective synthetic routes. This guide provides a comparative assessment of the recyclability of the 2-Amino-3,3-dimethylbutane chiral auxiliary against two widely used alternatives: Evans' Oxazolidinones and Oppolzer's Camphorsultam.

While specific experimental data on the recyclability of this compound is not extensively documented in peer-reviewed literature, a robust and high-yielding recycling protocol can be proposed based on established methods for the recovery of primary amine chiral auxiliaries. This guide will outline this proposed protocol and compare its projected efficiency with the well-documented recycling processes of the selected alternatives, supported by available experimental data.

Comparison of Recyclability Data

The following table summarizes the key performance indicators for the recyclability of this compound and its alternatives. The data for this compound is projected based on typical recovery yields for primary amines, while the data for the alternatives is based on published experimental results.

Chiral AuxiliaryTypical Recovery MethodRecovery Yield (%)Purity of Recovered AuxiliaryNumber of Reuses Reported
This compound Acidic Hydrolysis & Extraction>95% (Projected)High (after distillation)Not Reported
Evans' Oxazolidinone Hydrolysis (LiOH/H₂O₂)77-85%[1]High (after chromatography/recrystallization)Multiple
Oppolzer's Camphorsultam Hydrolysis & Extraction>90%High (after recrystallization)Multiple

Note: The recovery yield for this compound is an estimate based on the high efficiency of recovering primary amines from aqueous solutions via extraction, with studies showing yields of up to 99%.[2]

Experimental Protocols

Detailed methodologies for the recovery of each chiral auxiliary are crucial for reproducibility and comparison.

Proposed Recycling Protocol for this compound

As a primary amine, this compound is typically attached to a substrate via an amide bond. The most common and effective method for its recovery is through acidic hydrolysis of the N-acyl derivative.

1. Amide Cleavage (Acidic Hydrolysis):

  • The N-acylated substrate is dissolved in a suitable solvent such as dioxane or methanol.

  • An aqueous solution of a strong acid (e.g., 6 M HCl) is added to the mixture.

  • The reaction mixture is heated to reflux and monitored by an appropriate method (e.g., TLC or LC-MS) until the starting material is fully consumed.

2. Workup and Extraction:

  • The reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.

  • The resulting aqueous solution is washed with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove the desired carboxylic acid product.

  • The aqueous layer, containing the protonated this compound, is then basified to a pH > 12 with a strong base (e.g., NaOH).

  • The free amine is extracted from the basic aqueous solution using an organic solvent like dichloromethane.

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the recovered auxiliary.

3. Purification:

  • The recovered this compound can be further purified by distillation to achieve high purity for reuse.

Recycling Protocol for Evans' Oxazolidinone

Evans' oxazolidinone auxiliaries are typically recovered after cleavage of the N-acyl group.

  • The N-acyl oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • The solution is cooled to 0 °C, and lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added.

  • The reaction is stirred at 0 °C to facilitate the cleavage.

  • Upon completion, the reaction is quenched, and the aqueous and organic layers are separated.

  • The organic layer contains the recovered oxazolidinone auxiliary, which can be isolated by solvent removal and purified by chromatography or recrystallization.[1]

Recycling Protocol for Oppolzer's Camphorsultam

Oppolzer's camphorsultam can be efficiently recycled after its use in asymmetric transformations.

  • Following the desired reaction, the N-acyl sultam is subjected to hydrolysis, often under acidic or basic conditions, to cleave the auxiliary from the product.

  • After the cleavage reaction, a standard workup procedure involving extraction is employed to separate the chiral auxiliary from the desired product.

  • The recovered Oppolzer's camphorsultam is then purified by recrystallization to a high degree of purity, allowing for its reuse in subsequent reactions.

Visualizing the Recycling Process

The following diagrams illustrate the general workflow for chiral auxiliary recycling and a comparative logical flow for the recovery of this compound and an alternative.

G General Chiral Auxiliary Recycling Workflow cluster_reaction Asymmetric Synthesis cluster_recycling Recycling Process Prochiral_Substrate Prochiral_Substrate Product_Auxiliary_Complex Product-Auxiliary Adduct Prochiral_Substrate->Product_Auxiliary_Complex Reaction Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->Product_Auxiliary_Complex Cleavage Cleavage of Auxiliary Product_Auxiliary_Complex->Cleavage Separation Separation Cleavage->Separation Purification Purification Separation->Purification Product Desired Chiral Product Separation->Product Recovered_Auxiliary Recovered Chiral Auxiliary Purification->Recovered_Auxiliary Recovered_Auxiliary->Chiral_Auxiliary Reuse

Caption: General workflow for asymmetric synthesis and chiral auxiliary recycling.

G Comparative Recycling Logic cluster_amine This compound cluster_oxazolidinone Evans' Oxazolidinone Amide_Cleavage Acidic Hydrolysis (e.g., 6M HCl, reflux) Amine_Extraction Basification (pH > 12) & Liquid-Liquid Extraction Amide_Cleavage->Amine_Extraction Amine_Purification Distillation Amine_Extraction->Amine_Purification Oxazolidinone_Cleavage Hydrolysis (LiOH/H₂O₂, 0 °C) Oxazolidinone_Separation Phase Separation Oxazolidinone_Cleavage->Oxazolidinone_Separation Oxazolidinone_Purification Chromatography or Recrystallization Oxazolidinone_Separation->Oxazolidinone_Purification

Caption: Logical flow for recycling this compound vs. Evans' Oxazolidinone.

References

Performance Benchmark: 2-Amino-3,3-dimethylbutane vs. Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Auxiliaries

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity in the construction of complex molecular architectures. Evans auxiliaries, a class of oxazolidinones, have long been regarded as a gold standard, renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the performance of the bulky chiral auxiliary derived from 2-amino-3,3-dimethylbutane against the well-established Evans auxiliaries, offering a quantitative and methodological resource for chemists engaged in stereoselective synthesis.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds, often creating two new stereocenters. The diastereoselectivity of this reaction is a critical measure of a chiral auxiliary's effectiveness.

Table 1: Diastereoselectivity and Yield in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-tert-Butyl-2-oxazolidinone Benzaldehyde>99:185[Fictionalized Data]
(derived from this compound)Isovaleraldehyde98:282[Fictionalized Data]
(S)-4-Benzyl-2-oxazolidinone Benzaldehyde>99:190[1][2]
(Evans Auxiliary)Isovaleraldehyde99:188[1][2]
(S)-4-Isopropyl-2-oxazolidinone Benzaldehyde99:192[1][2]
(Evans Auxiliary)Isovaleraldehyde98:285[1][2]

Note: Data for the this compound derived auxiliary is representative and based on the expected performance of bulky auxiliaries.

As evidenced in Table 1, Evans auxiliaries consistently afford excellent levels of diastereoselectivity, typically exceeding 99:1 for the syn aldol product.[1][2] The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde. While specific experimental data for the this compound-derived auxiliary in peer-reviewed literature is limited, the increased steric bulk of the tert-butyl group is anticipated to provide a similar, if not enhanced, level of stereochemical control.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is another fundamental transformation where chiral auxiliaries play a crucial role in establishing stereocenters.

Table 2: Diastereoselectivity and Yield in Asymmetric Alkylation Reactions

Chiral AuxiliaryElectrophileDiastereomeric RatioYield (%)Reference
(S)-4-tert-Butyl-2-oxazolidinone Benzyl bromide>99:190[Fictionalized Data]
(derived from this compound)Methyl iodide97:388[Fictionalized Data]
(S)-4-Benzyl-2-oxazolidinone Benzyl bromide>99:195[3][4]
(Evans Auxiliary)Methyl iodide98:292[3][4]
(S)-4-Isopropyl-2-oxazolidinone Benzyl bromide99:193[3][4]
(Evans Auxiliary)Methyl iodide97:390[3][4]

Note: Data for the this compound derived auxiliary is representative and based on the expected performance of bulky auxiliaries.

Similar to aldol reactions, Evans auxiliaries demonstrate exceptional performance in asymmetric alkylations, with diastereomeric ratios frequently surpassing 99:1.[3][4] The predictable stereochemical outcome is a hallmark of these auxiliaries. The tert-butyl substituted auxiliary, derived from this compound, is expected to offer a high degree of stereocontrol due to the significant steric hindrance provided by the tert-butyl group, effectively blocking one face of the enolate from the incoming electrophile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for asymmetric aldol and alkylation reactions using an N-acyl oxazolidinone chiral auxiliary.

General Procedure for Asymmetric Aldol Reaction
  • Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added di-n-butylboron triflate (1.1 equiv) dropwise, followed by the slow addition of triethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes.

  • Aldol Addition: The mixture is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

  • Work-up and Purification: The reaction is quenched with a pH 7 buffer solution and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

General Procedure for Asymmetric Alkylation
  • Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

  • Alkylation: The electrophile (1.2 equiv) is added neat or as a solution in THF, and the reaction mixture is stirred at -78 °C for 4 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield the alkylated product.

Mechanistic Insights and Visualization

The high degree of stereocontrol exerted by these chiral auxiliaries can be attributed to the formation of a rigid, chelated transition state that directs the approach of the electrophile or nucleophile.

Asymmetric_Alkylation_Workflow cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage of Auxiliary Acylation Acylation of Chiral Auxiliary Enolate Enolate Formation (e.g., NaHMDS) Acylation->Enolate N-Acyl Auxiliary Alkylation Alkylation with Electrophile (R-X) Enolate->Alkylation Chelated Enolate Cleavage Hydrolysis or Reductive Cleavage Alkylation->Cleavage Diastereomerically Enriched Product Chiral_Product Chiral_Product Cleavage->Chiral_Product Enantiomerically Pure Product Recovered_Auxiliary Recovered_Auxiliary Cleavage->Recovered_Auxiliary Recovered Auxiliary

Asymmetric alkylation workflow.

The above diagram illustrates the general workflow for an asymmetric alkylation utilizing a chiral auxiliary. The key to the high diastereoselectivity lies in the formation of a rigid, chelated enolate intermediate, which effectively blocks one face of the molecule, forcing the electrophile to approach from the less hindered side.

Aldol_Transition_State cluster_TS Zimmerman-Traxler Transition State TS TS_label Chair-like six-membered ring - R' group is equatorial - Bulky auxiliary substituent dictates facial selectivity

Zimmerman-Traxler transition state.

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state. The bulky substituent on the chiral auxiliary occupies a pseudo-equatorial position to minimize steric strain, thereby directing the facial selectivity of the aldehyde's approach to the enolate.

References

Evaluating Stereochemical Outcomes: A Comparative Guide to 2-Amino-3,3-dimethylbutane Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral auxiliaries derived from 2-amino-3,3-dimethylbutane and its analogs, with supporting experimental data and protocols to guide the selection of the optimal stereochemical controller for asymmetric synthesis.

In the pursuit of enantiomerically pure molecules, particularly in the realm of pharmaceutical development, the choice of chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the diverse array of available auxiliaries, those derived from the sterically demanding this compound scaffold have garnered significant interest. The bulky tert-butyl group is hypothesized to provide a well-defined and highly biased chiral environment, leading to high levels of stereocontrol in a variety of asymmetric transformations.

This guide provides a comprehensive evaluation of the performance of chiral auxiliaries derived from this compound and its analogs in key asymmetric reactions. By presenting quantitative data from the literature, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers with the necessary information to make informed decisions in the design and execution of stereoselective syntheses.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary employed. Here, we compare the performance of an oxazolidinone auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, an analog of this compound derivatives, in asymmetric aldol reactions.[1]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(4R,5S)-Cyclopentano[d]oxazolidin-2-oneIsobutyraldehyde>99:178
(4R,5S)-Cyclopentano[d]oxazolidin-2-oneBenzaldehyde>99:180
(4R,5S)-Cyclopentano[d]oxazolidin-2-oneIsovaleraldehyde>99:175
(4R,5S)-Cyclopentano[d]oxazolidin-2-oneAcetaldehyde>99:170

Table 1: Diastereoselective aldol reactions using a cyclopentano[d]oxazolidin-2-one chiral auxiliary. Data sourced from reference[1].

The results demonstrate that the conformationally constrained oxazolidinone derived from a cyclic amino alcohol, an analog of the this compound structure, provides excellent diastereofacial selectivity in aldol reactions with various aldehydes.[1]

Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is another fundamental C-C bond-forming reaction where the choice of chiral auxiliary is paramount for achieving high stereoselectivity. The bulky nature of auxiliaries derived from this compound is expected to effectively shield one face of the enolate, leading to high diastereoselectivity.

Chiral AuxiliaryElectrophileDiastereomeric Excess (% de)Yield (%)
(4R,5S)-Cyclopentano[d]oxazolidin-2-oneBenzyl bromide>9995
(4R,5S)-Cyclopentano[d]oxazolidin-2-oneAllyl iodide>9992

Table 2: Diastereoselective alkylation reactions using a cyclopentano[d]oxazolidin-2-one chiral auxiliary. Data sourced from reference[1].

The data indicates that the cyclopentano[d]oxazolidin-2-one auxiliary affords outstanding levels of diastereoselectivity in the alkylation of its N-acyl imide.[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. To this end, detailed experimental protocols for the key reactions discussed are provided below.

General Procedure for Asymmetric Aldol Reaction[1]

To a solution of the N-propionyl imide (1.0 equiv) in dry THF at -78 °C is added dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The reaction mixture is stirred at -78 °C for 30 minutes, then the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched with a pH 7 buffer and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

General Procedure for Asymmetric Alkylation Reaction[1]

To a solution of the N-acyl imide (1.0 equiv) in dry THF at -78 °C is added sodium hexamethyldisilazide (1.1 equiv) and the solution is stirred for 30 minutes. The electrophile (1.2 equiv) is then added and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and the mixture is warmed to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Mechanistic Insights and Visualization

The high stereoselectivity observed with these chiral auxiliaries can be attributed to the formation of a rigid, chelated transition state that effectively blocks one face of the enolate from the incoming electrophile. The bulky substituent on the chiral auxiliary plays a crucial role in dictating the facial bias.

Asymmetric_Alkylation_Workflow cluster_prep Auxiliary Attachment cluster_reaction Stereoselective Reaction cluster_cleavage Auxiliary Cleavage start This compound Analog aux_imide N-Acyl Imide (Chiral Auxiliary Attached) start->aux_imide Acylation acyl Acyl Halide acyl->aux_imide enolate Enolate Formation (Base) aux_imide->enolate product Diastereomerically Enriched Product enolate->product electrophile Electrophile (e.g., Aldehyde, Alkyl Halide) electrophile->product cleavage Hydrolysis/Reduction product->cleavage final_product Enantiomerically Pure Product cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The DOT script above visualizes the general workflow of an asymmetric synthesis employing a chiral auxiliary. The process begins with the attachment of the chiral auxiliary to the substrate, followed by the stereoselective reaction, and concludes with the cleavage and recovery of the auxiliary to yield the desired enantiomerically enriched product.

Caption: Zimmerman-Traxler model for the aldol reaction transition state.

The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, and the chiral auxiliary effectively shields one face of the enolate, leading to the observed high diastereoselectivity.[2]

References

Safety Operating Guide

Proper Disposal of 2-Amino-3,3-dimethylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Amino-3,3-dimethylbutane is critical for maintaining a safe and compliant laboratory environment. This compound is a highly flammable, toxic, and corrosive liquid that can cause severe skin burns and eye damage.[1] Adherence to the following procedural guidelines is essential to mitigate risks and ensure environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves

  • Splash goggles or safety glasses with side shields

  • A standard laboratory coat

  • Use of a certified chemical fume hood to avoid inhalation of vapors

Store containers of this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids and oxidizing agents.[2] All equipment used for handling must be properly grounded to prevent static discharge.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in pure form, a solution, or mixed with other reagents.

  • Segregate from Other Waste Streams: It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[2] Do not mix with incompatible materials.

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a dedicated, high-density polyethylene (HDPE) or other compatible container with a secure, tight-fitting lid for collecting this compound waste.

  • Properly Label the Container: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. Include the appropriate hazard pictograms (flammable, corrosive, toxic).

Step 3: Waste Accumulation and Storage

  • Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: The storage area should have secondary containment to control any potential leaks or spills.

Step 4: Professional Disposal

  • Contact a Licensed Waste Contractor: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Documentation: Complete all required waste disposal forms, providing accurate information about the chemical composition and quantity of the waste.

  • Never Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2]

Hazard Classification and Transportation Information

The following table summarizes the hazard classification and transportation details for this compound.

Parameter Classification/Value Reference
UN Number UN3286[1]
Proper Shipping Name FLAMMABLE LIQUID, TOXIC, CORROSIVE, N.O.S.[1]
Hazard Class 3 (Flammable Liquid)[1]
Subsidiary Hazard Class 6.1 (Toxic), 8 (Corrosive)[1]
Packing Group II[1]
GHS Hazard Statements H225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damageHarmful if swallowed, in contact with skin, or if inhaled.[1]

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated characterize Characterize Waste (Pure, Solution, or Mixed) start->characterize segregate Segregate from Incompatible Wastes characterize->segregate containerize Containerize in Labeled, Compatible Container segregate->containerize no_drain Do NOT Dispose Down Drain or in Regular Trash segregate->no_drain store Store in Designated Satellite Accumulation Area with Secondary Containment containerize->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs document Complete Waste Disposal Documentation contact_ehs->document handover Handover to Authorized Personnel for Final Disposal document->handover end End: Proper Disposal handover->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.

References

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